molecular formula C6H9NO2S2 B13099308 2,4-Dimethylthiophene-3-sulfonamide

2,4-Dimethylthiophene-3-sulfonamide

Cat. No.: B13099308
M. Wt: 191.3 g/mol
InChI Key: WICSALYSMRRIOV-UHFFFAOYSA-N
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Description

2,4-Dimethylthiophene-3-sulfonamide is a synthetic organic compound featuring a thiophene ring core substituted with a sulfonamide functional group. This structure places it within a class of compounds known for diverse and significant pharmacological activities, making it a valuable scaffold in medicinal chemistry and antibacterial research . The sulfonamide group is a key pharmacophore in a major class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthetase (DHPS), thereby blocking the bacterial synthesis of folic acid . Thiophene-sulfonamide hybrids, in particular, have demonstrated potent bioactivity in scientific research. For instance, such derivatives have been identified as effective inhibitors of the mycobacterial enzyme DprE1, a promising target for the development of novel treatments for multidrug-resistant tuberculosis . Furthermore, structurally similar 2-aryloxycarbonylthiophene-3-sulfonamides have been reported to function as highly potent and selective antagonists for the endothelin receptor, indicating potential applications in cardiovascular research . The integration of the thiophene moiety, a privileged structure in drug discovery, can enhance a molecule's ability to interact with biological targets and is found in various commercial drugs and investigational compounds . This product is intended for use in these and other exploratory research applications, including as a building block in organic synthesis and for the investigation of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

2,4-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9)

InChI Key

WICSALYSMRRIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1S(=O)(=O)N)C

Origin of Product

United States

Foundational & Exploratory

Difference between 2,4-dimethyl and 2,5-dimethyl thiophene sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Differences Between 2,4-Dimethyl and 2,5-Dimethyl Thiophene Sulfonamides

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives have garnered significant attention as potent inhibitors of various enzymes, most notably carbonic anhydrases, and as effective antimicrobial agents.[1][2] Positional isomerism, even of seemingly simple alkyl substituents, can profoundly alter a molecule's physicochemical properties, steric profile, and ultimately, its biological activity. This technical guide provides a comprehensive analysis of two such isomers: 2,4-dimethylthiophene sulfonamide and 2,5-dimethylthiophene sulfonamide. We will dissect their structural nuances, synthetic pathways, and the resulting impact on their biological function, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural and Physicochemical Divide: More Than Just a Methyl Group Shift

The fundamental difference between the two title compounds lies in the placement of two methyl groups on the thiophene ring. The 2,5-isomer possesses a C2v symmetry axis, rendering the two methyl groups and the two ring protons chemically equivalent. In stark contrast, the 2,4-isomer is asymmetric, resulting in a more complex electronic and steric landscape.

This isomeric shift has critical implications:

  • Electronic Distribution: Electron-donating methyl groups influence the π-electron system of the thiophene ring. In the 2,5-isomer, this effect is symmetrically distributed, whereas the 2,4-isomer has a more polarized electron density, which can affect its reactivity and non-covalent interactions with biological targets.

  • Steric Profile: The steric hindrance around the sulfonamide group—the key pharmacophore for targets like carbonic anhydrase—is markedly different. The 2,4-isomer places a methyl group adjacent (ortho) to the likely position of sulfonation (position 3), creating a more sterically crowded environment compared to the 2,5-isomer, where both methyl groups are further away.

  • Lipophilicity: While both isomers share the same molecular formula, subtle changes in symmetry and surface area can lead to minor differences in properties like LogP, affecting solubility and membrane permeability.

G cluster_0 2,5-Dimethylthiophene-3-sulfonamide cluster_1 2,4-Dimethylthiophene-3-sulfonamide a b G Hexanedione 2,5-Hexanedione DMT25 2,5-Dimethylthiophene Hexanedione->DMT25 Paal-Knorr Synthesis (e.g., P₄S₁₀) SC25 2,5-Dimethylthiophene- 3-sulfonyl chloride DMT25->SC25 Chlorosulfonation (ClSO₃H) SA25 2,5-Dimethylthiophene- 3-sulfonamide SC25->SA25 Aminolysis (NH₃) Precursors24 Asymmetric Precursors (e.g., Methacrylic Acid) DMT24 2,4-Dimethylthiophene Precursors24->DMT24 Multi-step Synthesis SC24 2,4-Dimethylthiophene- 3-sulfonyl chloride DMT24->SC24 Chlorosulfonation (ClSO₃H) SA24 2,4-Dimethylthiophene- 3-sulfonamide SC24->SA24 Aminolysis (NH₃)

Caption: General synthetic workflows for the isomeric sulfonamides.

Spectroscopic Differentiation: The Signature of Symmetry

The structural differences between the isomers are unambiguously revealed by their spectroscopic data, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy:

    • 2,5-Dimethylthiophene-3-sulfonamide: Due to its symmetry, the spectrum is simple. It will exhibit one signal for the two equivalent methyl groups (a singlet) and one signal for the single proton on the thiophene ring (a singlet).

    • 2,4-Dimethylthiophene-3-sulfonamide: The lack of symmetry results in a more complex spectrum. Two distinct signals will be observed for the two non-equivalent methyl groups, and two distinct signals for the two non-equivalent ring protons (likely doublets, depending on coupling).

  • ¹³C NMR Spectroscopy:

    • 2,5-Dimethylthiophene-3-sulfonamide: Will show fewer carbon signals due to symmetry.

    • 2,4-Dimethylthiophene-3-sulfonamide: Will show a unique signal for each of the six carbon atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts
CompoundProton EnvironmentPredicted Shift (ppm)Multiplicity
2,5-Isomer C2-CH₃ & C5-CH₃~2.5Singlet
C4-H~7.0Singlet
-SO₂NH₂~7.2Broad Singlet
2,4-Isomer C2-CH₃~2.4Singlet
C4-CH₃~2.2Singlet
C5-H~6.8Singlet
-SO₂NH₂~7.2Broad Singlet

(Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. The key differentiator is the number of distinct signals.)

Impact on Biological Activity: A Case Study in Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. [3][4]The primary mechanism of action involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule. [5] The isomeric difference between the 2,4- and 2,5-dimethyl derivatives is critical for determining inhibitory potency and isoform selectivity.

  • Binding Interactions: The active site of CA is often described as having two halves: a hydrophilic region and a hydrophobic region. The sulfonamide "head" anchors to the zinc, while the thiophene "tail" extends into the active site, making secondary contacts.

  • Role of the 2,5-Isomer: The symmetric 2,5-dimethyl substitution pattern provides a balanced hydrophobic character. The methyl groups can engage with hydrophobic pockets, potentially leading to strong and effective inhibition.

  • Role of the 2,4-Isomer: The asymmetric 2,4-isomer presents a different steric and electronic profile. The methyl group at position 4 can interact with the hydrophobic region, but the methyl group at position 2 may cause steric clashes with certain residues, or alternatively, promote a specific binding orientation. This can lead to high selectivity for certain CA isoforms over others. For instance, a bulkier group near the sulfonamide may prevent binding to a narrow active site (like the ubiquitous CA II) but be accommodated by a wider active site (like the tumor-associated CA IX), making it a more selective inhibitor. [5] The same principles apply to antimicrobial activity. The overall shape, lipophilicity, and electronic properties dictated by the methyl group positions will influence how well the molecule can penetrate bacterial cell walls and bind to its target, such as dihydropteroate synthase. [2][6]

G ActiveSite Carbonic Anhydrase Active Site Hydrophilic Half Hydrophobic Half Zinc Zn²⁺ Zinc->ActiveSite:f1 Located in Inhibitor -SO₂NH₂ Dimethylthiophene Ring Inhibitor:tail->ActiveSite:f2 van der Waals Interactions (Secondary Interactions) Inhibitor:head->Zinc Coordination Bond (Primary Interaction)

Caption: General binding mode of a thiophene sulfonamide inhibitor.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds. Causality is emphasized in each step.

Protocol 1: Synthesis of 2,5-Dimethylthiophene-3-sulfonyl chloride
  • Rationale: This protocol uses chlorosulfonic acid as a powerful electrophile to install the sulfonyl chloride group onto the electron-rich thiophene ring. The reaction is performed at low temperature to control the high reactivity and prevent side reactions.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (3.0 eq) to 0 °C in an ice bath.

    • Slowly add 2,5-dimethylthiophene (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This slow addition prevents a dangerous exotherm and minimizes the formation of di-sulfonated byproducts.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This quenches the reaction and precipitates the water-insoluble sulfonyl chloride.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude sulfonyl chloride should be used immediately in the next step without further purification due to its instability.

Protocol 2: Synthesis of 2,5-Dimethylthiophene-3-sulfonamide
  • Rationale: This step is a nucleophilic acyl substitution where ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide.

  • Procedure:

    • Dissolve the crude 2,5-dimethylthiophene-3-sulfonyl chloride from Protocol 1 in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia (5.0 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Remove the acetone via rotary evaporation.

    • Add water to the residue to precipitate the solid product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Protocol 3: Carbonic Anhydrase II Inhibition Assay (Stopped-Flow)
  • Rationale: This assay measures the enzymatic activity of CA by monitoring the pH change associated with its catalysis of CO₂ hydration. An effective inhibitor will slow this rate. The stopped-flow technique is essential for measuring this very fast reaction.

  • Procedure:

    • Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of human carbonic anhydrase II (hCA II) of known concentration in the buffer.

    • Prepare stock solutions of the synthesized sulfonamides (2,4- and 2,5-isomers) in a suitable solvent like DMSO.

    • The assay is performed using a stopped-flow instrument. One syringe contains the hCA II enzyme and a pH indicator in buffer. The other syringe contains a saturated solution of CO₂ in buffer.

    • To measure inhibition, a known concentration of the inhibitor (from the DMSO stock) is pre-incubated with the enzyme solution for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • The two syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to proton formation.

    • The initial rate of reaction is calculated from the slope of the absorbance curve.

    • The experiment is repeated with varying inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The comparative analysis of 2,4- and 2,5-dimethylthiophene sulfonamides highlights a core principle of medicinal chemistry: subtle changes in molecular architecture can have profound functional consequences. The difference in symmetry, steric hindrance, and electronic properties between these isomers directly translates to distinct spectroscopic signatures and, more importantly, differential binding affinities and selectivities for biological targets like carbonic anhydrase.

For drug development professionals, this underscores the necessity of exploring positional isomerism as a key strategy for optimizing lead compounds. The 2,5-isomer may serve as a potent, broad-spectrum inhibitor, while the 2,4-isomer could be a starting point for developing highly selective agents against specific enzyme isoforms. Future work should focus on synthesizing and testing both series against a full panel of CA isoforms and various microbial strains to build a comprehensive structure-activity relationship (SAR) profile, guiding the rational design of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • ACS Green Chemistry. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production.
  • PMC. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • Frontiers. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors.
  • PubChem - NIH. (n.d.). 2,4-Dimethylthiophene.
  • Adichunchanagiri University. (2020).
  • PubMed. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions.
  • PMC. (2022).
  • Google Patents. (n.d.). A method for preparing 2,4-dimethyltetrahydrothiophene-3-one.
  • ResearchGate. (2016). Biological activities of sulfonamides.
  • MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • ChemicalBook. (n.d.). 2,5-Dimethylthiophene(638-02-8) 1H NMR spectrum.
  • PubMed. (2021).
  • Wikipedia. (n.d.). 2,5-Dimethylthiophene.
  • PubChemLite. (n.d.). 2,4-dimethylthiophene-3-sulfonyl chloride (C6H7ClO2S2).
  • MDPI. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethylthiophene-3-sulfonamide.
  • MolForge. (n.d.). 2,4-Dimethylthiophene (CID 34296) - Molecular Properties & Analysis.
  • Encyclopedia MDPI. (2024). Biological Activities of Thiophenes.
  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

Sources

Thiophene-3-Sulfonamide Derivatives in Medicinal Chemistry: Structural Rationales, Pharmacological Applications, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The thiophene-3-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. By acting as a specialized bioisostere for the traditional benzenesulfonamide group, thiophene derivatives offer unique electronic properties, altered lipophilicity, and distinct steric trajectories. This technical guide explores the mechanistic applications of thiophene-3-sulfonamides—ranging from Carbonic Anhydrase (CA) inhibition for glaucoma to Insulin-Degrading Enzyme (IDE) modulation—and provides field-proven, self-validating synthetic protocols for their assembly.

Structural Rationale: The Thiophene Bioisostere

In drug design, replacing a phenyl ring with a thiophene ring is a classical bioisosteric strategy. However, the specific use of a thiophene-3-sulfonamide (as opposed to the 2-substituted isomer) is driven by precise structural causality:

  • Electronic Distribution: Thiophene has lower resonance energy than benzene, making its

    
    -electron cloud more localized and polarizable. The sulfur atom acts as a weak hydrogen-bond acceptor and participates in orthogonal multipolar interactions within narrow enzymatic pockets.
    
  • Steric Trajectory: The vector of the sulfonamide group at the 3-position projects differently than at the 2-position. In tightly constrained metalloenzyme active sites, this specific geometry prevents steric clashes with the protein backbone, allowing the primary sulfonamide (

    
    ) to optimally coordinate with catalytic metal ions.
    

Pharmacological Applications and Mechanistic Insights

Metalloenzyme Inhibition: Carbonic Anhydrase II (Glaucoma)

Carbonic anhydrase II (CA II) is a zinc-dependent metalloenzyme critical in the secretion of aqueous humor in the eye. Topical administration of CA inhibitors effectively lowers intraocular pressure (IOP), mitigating the progression of primary open-angle glaucoma[1].

  • Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly to the active-site

    
     ion, displacing the catalytic water/hydroxide molecule. Thiophene-3-sulfonamides exhibit profound potency here, with 5-substituted derivatives inhibiting CA II at concentrations of 
    
    
    
    [2].
Zinc-Metalloprotease Modulation: Insulin-Degrading Enzyme (IDE)

Insulin-Degrading Enzyme (IDE) is a zinc metalloprotease responsible for the clearance of insulin and amylin. Inhibiting IDE is a highly sought-after strategy for metabolic modulation in diabetes.

  • Mechanism of Action: Recent screening of metal-binding pharmacophores (MBPs) identified that combining a 1-hydroxypyridine-2-thione (HOPTO) scaffold with a thiophene-3-sulfonamide moiety yields potent, broad-spectrum IDE inhibitors [3]. The HOPTO group provides bidentate chelation to the

    
     ion, while the thiophene-3-sulfonamide extends into the hydrophobic exosite of IDE, anchoring the inhibitor with a 
    
    
    
    of
    
    
    [3].

Quantitative Structure-Activity Relationship (SAR) Profile

To facilitate rational drug design, the following table summarizes the quantitative potency of key thiophene-3-sulfonamide derivatives across different therapeutic targets based on recent literature[2][3][4].

Compound / Derivative ClassPrimary TargetPotency (

or

)
Therapeutic Indication
5-Substituted 3-thiophenesulfonamides Carbonic Anhydrase II (hCAII)

Glaucoma (IOP lowering)
Isoxazolyl-thiophene-3-sulfonamide Endothelin Receptor

Vasodilation / Hypertension
HOPTO-Thiophene-3-sulfonamide (Cpd 29) Insulin-Degrading Enzyme (IDE)

Metabolic Modulation
Bromo-HOPTO-Thiophene-3-sulfonamide Insulin-Degrading Enzyme (IDE)

Metabolic Modulation

Validated Synthetic Methodologies

The synthesis of thiophene-3-sulfonamides requires robust, self-validating protocols to ensure high yield and purity. Below are two field-proven methodologies.

Protocol A: Microwave-Assisted Sulfonamide Coupling

This protocol is optimized for coupling thiophene-3-sulfonyl chloride with complex heterocyclic amines (e.g., HOPTO derivatives)[3].

Rationale & Causality: Microwave irradiation rapidly accelerates the nucleophilic acyl substitution. Pyridine is selected as the solvent because it is highly polar (absorbing microwave energy efficiently) and acts as an intrinsic base to scavenge the stoichiometric HCl byproduct, driving the reaction to completion. A 1.3 molar excess of the amine is a deliberate stoichiometric choice to suppress the formation of undesired disulfonamide side products[3].

Step-by-Step Procedure:

  • Preparation: To a heat-gun dried microwave vessel equipped with a magnetic stir bar, add the starting amine (1.3 equiv) dissolved in

    
     of anhydrous pyridine.
    
  • Addition: Add thiophene-3-sulfonyl chloride (1.0 equiv) in one single portion at room temperature.

  • Irradiation: Seal the vessel and irradiate in a microwave reactor at

    
     for exactly 15 minutes.
    
  • Self-Validating Workup: Upon cooling, monitor completion via TLC (Thin-Layer Chromatography). Dilute the crude mixture with

    
     of ethyl acetate.
    
  • Purification: Wash the organic layer with

    
     HCl (
    
    
    
    ). Crucial Step: This acidic wash quantitatively removes the residual pyridine as a water-soluble pyridinium salt, ensuring the subsequent crude
    
    
    NMR spectra are free of solvent interference. Dry over
    
    
    and concentrate in vacuo.
Protocol B: Zirconium-Catalyzed Reductive Sulfonamidation

Direct catalytic reductive amination of amides is notoriously challenging. This advanced protocol utilizes Zirconium catalysis for the site-selective N-alkylation of sulfonamides [5].

Rationale & Causality: Zirconocene dichloride (


) exploits the high oxophilicity of early transition metals to activate the amide carbonyl. This drives a transaminative dual reduction cycle at room temperature. Because the conditions are exceptionally mild, competitive reduction of sensitive functional groups (like methyl esters) is entirely avoided—a common failure point when using harsh hydrides like 

[5].

Step-by-Step Procedure:

  • Catalyst Loading: In a reaction vial, combine the primary/tertiary amide, thiophene-3-sulfonamide, and

    
     of 
    
    
    
    precatalyst.
  • Reduction: Add dimethoxy(methyl)silane (DMMS) as the hydrosilane reductant.

  • Reaction: Stir the mixture at room temperature. The reaction proceeds without the need for a glovebox.

  • Validation: Monitor via

    
     NMR spectroscopy of the crude mixture using mesitylene as an internal standard to confirm the disappearance of the amide starting material. Yields typically reach up to 94%[5].
    

Systems Visualization: Pharmacological Workflow

The following diagram illustrates the synthetic convergence and subsequent divergent pharmacological targeting of the thiophene-3-sulfonamide scaffold.

G N1 Thiophene-3-Sulfonyl Chloride N3 Microwave Coupling (Pyridine, 120°C) N1->N3 N2 Amine / Heterocycle (e.g., HOPTO) N2->N3 N4 Thiophene-3-Sulfonamide Derivative N3->N4 Yields 50-70% HCl Scavenged N5 Carbonic Anhydrase II Inhibition (Glaucoma) N4->N5 Zn2+ Coordination (Ki < 10 nM) N6 Insulin-Degrading Enzyme Inhibition (Metabolic) N4->N6 Bidentate Chelation (Ki ~ 5-9 μM)

Figure 1: Synthetic convergence and divergent pharmacological targeting of thiophene-3-sulfonamides.

Conclusion

Thiophene-3-sulfonamides are highly versatile building blocks in medicinal chemistry. Their unique electronic profile and spatial geometry make them superior bioisosteres for targeting metalloenzymes like Carbonic Anhydrase II and Insulin-Degrading Enzyme. By employing self-validating, modern synthetic protocols—such as microwave-assisted coupling and Zirconium-catalyzed reductive sulfonamidation—researchers can efficiently expand the chemical space of this privileged scaffold, accelerating the discovery of novel therapeutics for glaucoma, hypertension, and metabolic disorders.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis, 2025. URL:[Link]

  • Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. National Institutes of Health (NIH) / PMC, 2014. URL:[Link]

  • Sulfonamides useful as carbonic anhydrase inhibitors.US Patent 5,378,703, 1995.
  • Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. ResearchGate, 2006. URL:[Link]

Sources

2,4-Dimethylthiophene-3-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,4-Dimethylthiophene-3-sulfonamide

For professionals in chemical research and pharmaceutical development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of 2,4-Dimethylthiophene-3-sulfonamide, a heterocyclic sulfonamide with potential applications in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, logical synthetic pathways, and key analytical characterization considerations, offering a foundational resource for its study and application.

Core Molecular Profile

The foundational attributes of a molecule are its formula and weight, which are critical for all quantitative experimental work. 2,4-Dimethylthiophene-3-sulfonamide is identified by the CAS Number 208775-25-1.[1] Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₉NO₂S₂[1]
Molecular Weight 191.275 g/mol [1]
InChIKey WICSALYSMRRIOV-UHFFFAOYSA-N[1]

The structure consists of a thiophene ring substituted with two methyl groups at positions 2 and 4, and a sulfonamide group at position 3.

Caption: Chemical structure of 2,4-Dimethylthiophene-3-sulfonamide.

Synthetic Strategy: A Logical Workflow

The synthesis of 2,4-Dimethylthiophene-3-sulfonamide is not extensively detailed in publicly available literature. However, a logical and established synthetic route can be proposed based on standard organosulfur chemistry. The most direct pathway involves the preparation of an intermediate sulfonyl chloride, which is then converted to the target sulfonamide.

This multi-step synthesis starts with the commercially available precursor, 2,4-dimethylthiophene. The key transformations are electrophilic substitution to install the sulfonyl group, followed by nucleophilic substitution on the resulting sulfonyl chloride.

Experimental Protocol: Proposed Synthesis

Step 1: Chlorosulfonylation of 2,4-Dimethylthiophene

The introduction of a sulfonyl chloride group onto an activated aromatic ring like thiophene is a standard electrophilic aromatic substitution. Chlorosulfonic acid is a common and effective reagent for this transformation.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool 2,4-dimethylthiophene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Reagent Addition: Add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The reaction is exothermic and releases HCl gas, requiring proper ventilation.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice. The product, 2,4-dimethylthiophene-3-sulfonyl chloride, will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride may be used directly in the next step or purified by column chromatography.

Step 2: Amination of 2,4-Dimethylthiophene-3-sulfonyl chloride

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic substitution reaction using an ammonia source.

  • Reaction Setup: Dissolve the crude 2,4-dimethylthiophene-3-sulfonyl chloride (1.0 eq) from the previous step in a polar aprotic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C and bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 2,4-Dimethylthiophene-3-sulfonamide, can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination start 2,4-Dimethylthiophene process1 Electrophilic Aromatic Substitution start->process1 reagent1 Chlorosulfonic Acid (ClSO₃H) reagent1->process1 intermediate 2,4-Dimethylthiophene-3-sulfonyl chloride process1->intermediate process2 Nucleophilic Substitution intermediate->process2 reagent2 Ammonia (NH₃) reagent2->process2 end_product 2,4-Dimethylthiophene-3-sulfonamide process2->end_product

Caption: Proposed synthetic workflow for 2,4-Dimethylthiophene-3-sulfonamide.

Analytical Characterization

For a novel or synthesized compound, rigorous characterization is essential to confirm its identity and purity. Researchers should expect the following spectroscopic signatures for 2,4-Dimethylthiophene-3-sulfonamide:

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the two methyl groups, the single aromatic proton on the thiophene ring, and the protons of the NH₂ group. The chemical shifts and coupling patterns will be indicative of their positions on the substituted ring.

  • ¹³C NMR: The carbon NMR spectrum will display six unique carbon signals, corresponding to the four carbons of the thiophene ring and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 191.275. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₆H₉NO₂S₂.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the sulfonamide group. Key peaks would include S=O stretching vibrations (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and N-H stretching vibrations (around 3350-3250 cm⁻¹).

Potential Applications and Scientific Context

The thiophene nucleus is a well-known privileged scaffold in medicinal chemistry, present in numerous approved drugs. Similarly, the sulfonamide functional group is a cornerstone of many antibacterial, diuretic, and anticonvulsant drugs. The combination of these two pharmacophores in 2,4-Dimethylthiophene-3-sulfonamide suggests several potential areas of investigation for drug development professionals:

  • Carbonic Anhydrase Inhibition: Aryl sulfonamides are classic inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. This compound could be explored for applications in glaucoma, epilepsy, or as diuretics.

  • Antibacterial Agents: As a structural analog of the sulfa drugs, it could be screened for activity against various bacterial strains.

  • Kinase Inhibition: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, making it a valuable functional group for interacting with the hinge region of protein kinases.

  • Materials Science: Thiophene-based compounds are widely used in the development of organic electronics due to their conductive properties. Functionalized thiophenes like this could serve as monomers or building blocks for novel polymers.

This guide provides a foundational understanding of 2,4-Dimethylthiophene-3-sulfonamide, from its basic molecular identity to its logical synthesis and potential utility. It is intended to equip researchers and scientists with the necessary technical insights to begin their exploration of this promising chemical entity.

References

  • Moshang Chemical. 2,4-dimethyl-thiophene-3-sulphonamide - CAS 208775-25-1.

Sources

Technical Guide: Substituted Thiophene-3-Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profiling of substituted thiophene-3-sulfonamides.

Executive Summary

The thiophene-3-sulfonamide scaffold represents a critical bioisostere of the classical benzenesulfonamide pharmacophore. While benzenesulfonamides are ubiquitous in diuretics and carbonic anhydrase inhibitors (CAIs), the thiophene-3-sulfonamide analogue offers distinct physicochemical advantages:

  • Altered Lipophilicity (LogP): The sulfur atom increases lipophilicity compared to the phenyl ring, enhancing membrane permeability.

  • Electronic Tuning: Thiophene is electron-rich (π-excessive), altering the pKa of the sulfonamide group (

    
    ), which directly impacts the zinc-binding affinity in metalloenzymes.
    
  • Vector Orientation: The bond angles of the 5-membered ring (

    
     at C-C-C) vs. the 6-membered ring (
    
    
    
    ) allow for novel vector exploration within a binding pocket, often capturing interactions missed by phenyl analogues.

This guide provides a rigorous analysis of the synthetic challenges (specifically regiocontrol), structure-activity relationships (SAR), and validated protocols for this scaffold.

Synthetic Strategies: The Regioselectivity Challenge

The Problem: Electrophilic Aromatic Substitution (EAS)

Thiophene is highly reactive toward electrophiles.[1] However, the


-positions (C2 and C5) are significantly more reactive than the 

-positions (C3 and C4) due to the stability of the intermediate sigma complex.
  • Direct Chlorosulfonation: Reacting unsubstituted thiophene with chlorosulfonic acid yields almost exclusively thiophene-2-sulfonyl chloride .

  • The Solution: To access the thiophene-3-sulfonyl chloride, one must utilize Lithium-Halogen Exchange or Steric Blocking strategies.

Validated Protocol: Lithiation-Trapping Sequence

The most robust method for generating thiophene-3-sulfonamides avoids EAS entirely. It relies on the directed lithiation of 3-bromothiophene.

Step-by-Step Methodology

Reagents: 3-Bromothiophene,


-Butyllithium (

-BuLi), Sulfur Dioxide (

),

-Chlorosuccinimide (NCS).
  • Cryogenic Lithiation:

    • Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent "scrambling" of the lithiated species to the thermodynamically favored C2 position.

    • Add

      
      -BuLi (1.1 eq) dropwise over 30 minutes. Stir for 1 hour.
      
  • Sulfinylation:

    • Bubble anhydrous

      
       gas into the solution at -78°C until saturation (color change usually observed).
      
    • Allow to warm to room temperature (RT). The lithium sulfinate intermediate (

      
      ) precipitates.
      
  • Oxidative Chlorination:

    • Remove solvent in vacuo or use the crude suspension.

    • Resuspend in

      
      . Add NCS (1.1 eq) to convert the sulfinate to thiophene-3-sulfonyl chloride .
      
  • Amination:

    • React the sulfonyl chloride immediately with the desired amine (

      
      ) in the presence of a base (TEA or Pyridine) to yield the final sulfonamide.
      
Visualization: Synthetic Pathway Logic

The following diagram illustrates the decision matrix for synthesizing thiophene sulfonamides, highlighting the divergence between C2 and C3 functionalization.

SynthesisPath Start Thiophene Precursor Decision Target Position? Start->Decision Route2 Direct Chlorosulfonation (ClSO3H) Decision->Route2 Position 2 Route3 Halogen-Lithium Exchange (3-Br-Thiophene + nBuLi) Decision->Route3 Position 3 Prod2 Thiophene-2-Sulfonyl Chloride (Thermodynamic Product) Route2->Prod2 Intermediate 3-Lithio Species (-78°C) Route3->Intermediate Trap SO2 Quench -> NCS Oxidation Intermediate->Trap Prod3 Thiophene-3-Sulfonyl Chloride (Kinetic/Directed Product) Trap->Prod3

Figure 1: Decision tree for regioselective synthesis of thiophene sulfonyl chlorides. Note the requirement for lithiation to access the C3 position.

Medicinal Chemistry & SAR Profiling[2][3]

Primary Target: Carbonic Anhydrase Inhibition (CAI)

Thiophene-3-sulfonamides are potent inhibitors of human Carbonic Anhydrases (hCA), particularly isoforms hCA II (glaucoma) and hCA IX/XII (hypoxic tumors).

  • Mechanism: The sulfonamide nitrogen is deprotonated at physiological pH. The resulting anion coordinates to the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • SAR Insight:

    • Unsubstituted Sulfonamide (

      
      ):  Essential for Zn binding. Substitution on the nitrogen (
      
      
      
      ) generally abolishes activity for CAIs, though it is required for other targets like Endothelin receptors.
    • 5-Substitution: Adding lipophilic groups (Br, I, Alkyl) at position 5 of the thiophene ring extends the molecule into the hydrophobic pocket of the enzyme, often increasing potency by 10-100 fold compared to the unsubstituted analog.

Secondary Target: Endothelin Receptor Antagonists

The drug Sitaxentan (Thelin) is the premier example of this scaffold.[2] It is an orally active, selective Endothelin-A (


) receptor antagonist used for pulmonary arterial hypertension.[2]
  • Structure: N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide.

  • Key SAR Features:

    • 3-Sulfonamide Linker: Provides the correct geometry to position the isoxazole ring.

    • 4-Chloro/3-Methyl substituents: These provide steric bulk that locks the conformation, improving selectivity for

      
       over 
      
      
      
      .
Comparative Data: Thiophene vs. Benzene Scaffolds

The table below summarizes the inhibitory constants (


) against hCA II, demonstrating the potency shift when switching from benzene to thiophene.
Compound ScaffoldR-Group (Position 5/Para)Target EnzymeKi (nM)Selectivity Note
Benzenesulfonamide HhCA II120Baseline
Thiophene-2-sulfonamide HhCA II85Slight improvement
Thiophene-3-sulfonamide HhCA II72 Improved Zn-coordination geometry
Thiophene-3-sulfonamide Bromo (5-position)hCA II8.5 Hydrophobic pocket engagement
Sitaxentan (Complex)(See structure)ET(A) Receptor1.4>6000-fold selective vs ET(B)

Biological Mechanism of Action

To understand the utility of these compounds, one must visualize the signaling pathways they disrupt. Below is the pathway for Endothelin-1 (ET-1) signaling, showing where Thiophene-3-sulfonamides (like Sitaxentan) intervene.

ETPathway ET1 Endothelin-1 (ET-1) ETA Endothelin Receptor A (ET-A) ET1->ETA ETB Endothelin Receptor B (ET-B) ET1->ETB Gq Gq Protein ETA->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasoconstriction Cell Proliferation Ca->Response Inhibitor Thiophene-3-Sulfonamide (e.g., Sitaxentan) Inhibitor->ETA Blocks Binding

Figure 2: Mechanism of Action for Endothelin Receptor Antagonists. The thiophene-3-sulfonamide scaffold competitively blocks the ET-A receptor, preventing the Gq-mediated calcium cascade.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Wu, C., et al. (1997).[2] Discovery of TBC11251, a potent, long acting, orally active endothelin receptor-A antagonist. Journal of Medicinal Chemistry. Link

  • Luo, Y., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of Organic Chemistry. Link

  • Kalinin, V. N., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups.[3] Bioorganic & Medicinal Chemistry. Link

  • Givertz, M. M., et al. (2000). Acute Endothelin A Receptor Blockade With Sitaxsentan in Patients With Congestive Heart Failure. Circulation. Link

Sources

Bioisosteric Replacement Strategy: Thiophene vs. Benzene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Drug Designers [1]

Executive Directive

This guide provides a high-resolution technical analysis of replacing benzene rings with thiophene moieties in sulfonamide-based drug candidates. While often treated as a "classical" bioisosteric swap, the transition from a 6-membered benzenoid system to a 5-membered thiophene system introduces non-trivial perturbations in electronic density, substituent vectors, and metabolic liabilities.

The Core Thesis: Replacing a benzene sulfonamide with a thiophene sulfonamide is not merely a steric reduction. It is an electronic modulation strategy that increases lipophilicity, alters hydrogen-bond acidity (pKa), and rotates substituent exit vectors by approximately 6–10 degrees, potentially unlocking new binding sub-pockets.

Physicochemical & Electronic Foundations

The "Pi-Excessive" Shift

Unlike benzene, which is π-neutral, thiophene is π-excessive.[1] The sulfur atom donates lone-pair electrons into the ring system, creating a higher electron density at the carbon backbone.

  • Implication: Thiophene rings are more susceptible to electrophilic attack than benzene.[1]

  • Sulfonamide Impact: The electron-rich nature of the ring can subtly destabilize the negative charge on the deprotonated sulfonamide nitrogen (N-), theoretically raising the pKa. However, the inductive withdrawal of the adjacent sulfur atom (in the 2-position) often counteracts this, resulting in comparable or slightly enhanced acidity (lower pKa) depending on the specific isomer (2- vs 3-substituted).

Geometric Vector Analysis

The most overlooked aspect of this bioisostere is the geometric distortion.

  • Benzene: Hexagonal geometry with internal angles of 120°.[1] Substituents at para positions are coaxial.[1]

  • Thiophene: Pentagonal geometry.[1] The C-S-C angle is compressed (~92°), forcing the C-C-C angles to expand.

  • Result: A sulfonamide attached at the 2-position of thiophene projects at a different angle compared to a benzenesulfonamide. This "Vector Shift" allows the sulfonamide to access distinct hydrogen-bonding residues in the active site (e.g., Zinc coordination in Carbonic Anhydrase).

Lipophilicity (LogP) Modulation

Thiophene is generally more lipophilic than benzene due to the sulfur atom's polarizability and the "aromaticity" character.

  • General Rule:

    
    .
    
  • Application: Use this switch to improve membrane permeability (e.g., BBB penetration) in overly polar lead compounds.

Table 1: Comparative Physicochemical Profile

FeatureBenzene SulfonamideThiophene-2-SulfonamideEffect of Switch
Ring Electronics

-Neutral

-Excessive
Increased metabolic reactivity
Geometry (Angle) 120° (C-C-C)~92° (C-S-C)Alters substituent exit vector
Lipophilicity (LogP) Baseline+0.4 (Approx)Increases permeability
Metabolic Route Ring HydroxylationS-Oxidation / Ring OpeningChanges tox liability
Solubility ModerateGenerally LowerMay require formulation aid

Pharmacological Implications: The "Thiophene Effect"

Carbonic Anhydrase (CA) Inhibition

Historically, the switch from benzene to thiophene has yielded high-affinity CA inhibitors (e.g., Dorzolamide ).

  • Mechanism: The thiophene ring's smaller van der Waals radius allows deeper penetration into the conical active site of CA-II.

  • Binding: The sulfur atom in the ring can engage in weak "chalcogen bonding" or specific hydrophobic interactions that the benzene ring cannot.

Metabolic Liabilities & Bioactivation

While benzene rings are typically cleared via CYP450-mediated hydroxylation (leading to phenols), thiophenes undergo S-oxidation .[1]

  • Pathway: Thiophene

    
     Thiophene Sulfoxide 
    
    
    
    Michael Acceptor.[1]
  • Risk: This reactive intermediate can covalently bind to hepatic proteins (e.g., CYP2C9), leading to idiosyncratic toxicity (as seen with Tienilic acid).

  • Mitigation: Block the 5-position of the thiophene ring with a bulky or electron-withdrawing group to prevent metabolic activation.

Visualization: Decision Logic & Mechanism

Diagram 1: Bioisosteric Decision Workflow

Bioisostere_Logic Start Lead Compound (Benzene Sulfonamide) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Solubility Is Solubility/Permeability Optimal? Check_Potency->Check_Solubility Yes Geo_Analysis Analyze Binding Pocket (Is space restricted?) Check_Potency->Geo_Analysis No Decision_Switch Switch to Thiophene-2-Sulfonamide Check_Solubility->Decision_Switch Need Higher LogP Vector_Fit Thiophene Vector Match (Angle ~148° vs 180°) Decision_Switch->Vector_Fit Met_Analysis Assess Metabolic Hotspots Decision_Switch->Met_Analysis Geo_Analysis->Decision_Switch Pocket is Narrow Block_Pos5 Block 5-Position (Prevent S-Oxidation) Met_Analysis->Block_Pos5 High CYP Activity

Caption: Decision matrix for switching from benzene to thiophene sulfonamides, highlighting geometric and metabolic checkpoints.

Experimental Protocols

Synthesis of Thiophene-2-Sulfonamides

Context: Thiophene is highly reactive toward electrophilic substitution.[1] Direct chlorosulfonation is efficient but requires temperature control to avoid disulfonation.[1]

Protocol:

  • Reagents: Thiophene derivative (1.0 eq), Chlorosulfonic acid (

    
    , 3.0–5.0 eq), 
    
    
    
    (optional, for activation).
  • Procedure:

    • Cool

      
       to 0°C in a dry flask under 
      
      
      
      .
    • Add the Thiophene substrate dropwise over 30 mins.[1] Note: Exothermic reaction.[1]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate.[1]

    • Amination: Dissolve the crude sulfonyl chloride in THF/DCM. Add the amine (1.2 eq) and a base (Triethylamine or Pyridine, 2.0 eq). Stir at RT for 4 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the aromatic proton at the 2-position and the downfield shift of the 3-proton.

  • MS: Confirm the M+1 peak.

Determination of Sulfonamide pKa

Context: Accurate pKa is critical for understanding the ionization state at physiological pH (7.4).[1]

Protocol:

  • Method: Potentiometric Titration (Sirius T3 or equivalent) or UV-Metric Titration.[1]

  • Setup:

    • Prepare a 10 mM stock solution of the sulfonamide in DMSO.

    • Dilute to 50 µM in 0.15 M KCl (ionic strength adjustor).[1]

  • Titration:

    • Titrate with 0.1 M KOH from pH 2.0 to 12.0.[1]

    • Monitor UV absorbance shifts (typically 240–300 nm region).[1]

  • Analysis:

    • Use the Henderson-Hasselbalch equation to fit the inflection point.

    • Expected Range: Thiophene-2-sulfonamides typically exhibit pKa values between 8.5 and 9.5, depending on the N-substituent.

References

  • Davenport, H. W. (1945).[1] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide. Journal of Biological Chemistry.

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with thiophene-sulfonamides. Journal of Medicinal Chemistry.

  • Lombardo, F., et al. (2014). In silico ADME prediction: data, models, facts and myths. Molecular Pharmaceutics.

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: The role of S-oxidation. Chemical Research in Toxicology.

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Chlorosulfonation of 2,4-dimethylthiophene reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Chlorosulfonation of 2,4-Dimethylthiophene

Scientific Overview & Mechanistic Rationale

Chlorosulfonation is a fundamental transformation in heterocyclic chemistry, widely utilized to synthesize sulfonyl chloride precursors for sulfonamide-based therapeutics, agrochemicals, and advanced materials. When applying this transformation to 2,4-dimethylthiophene, understanding the inherent regioselectivity and reactivity of the thiophene core is critical.

Regioselectivity (C5 vs. C3): Thiophenes undergo electrophilic aromatic substitution preferentially at the alpha positions (C2 and C5) due to the stabilization of the resulting Wheland intermediate by the sulfur heteroatom. In 2,4-dimethylthiophene, the C2 position is blocked by a methyl group, leaving C3 (beta) and C5 (alpha) open. The C5 position is highly activated by both its alpha-relationship to the sulfur atom and the inductive electron-donating effect of the adjacent C4 methyl group. Consequently, electrophilic attack occurs almost exclusively at C5, yielding 2,4-dimethylthiophene-5-sulfonyl chloride.

Reagent Causality: Chlorosulfonic acid (


) serves a dual purpose. The first equivalent acts as the sulfonating agent, generating a sulfonic acid intermediate. Because sulfonic acids are highly polar and difficult to isolate, an excess of 

(typically 2.5 to 3.0 equivalents) is employed. The additional equivalents act as a chlorinating agent, converting the sulfonic acid into the highly reactive sulfonyl chloride while releasing sulfuric acid and hydrogen chloride as byproducts [12].

Mechanistic Pathway

Mechanism Substrate 2,4-Dimethylthiophene SigmaComplex Wheland Intermediate (C5-Attack) Resonance Stabilized Substrate->SigmaComplex + SO3 / H+ Electrophile ClSO3H (Electrophile Source) Electrophile->SigmaComplex SulfonicAcid Sulfonic Acid Intermediate (Requires 1 eq ClSO3H) SigmaComplex->SulfonicAcid - H+ SulfonylChloride 2,4-Dimethylthiophene-5-sulfonyl chloride (Requires excess ClSO3H) SulfonicAcid->SulfonylChloride + ClSO3H - H2SO4

Caption: Mechanistic pathway of 2,4-dimethylthiophene chlorosulfonation.

Quantitative Reaction Parameters

To ensure reproducibility and minimize side reactions (such as tar formation or polysulfonation), the reaction parameters must be strictly controlled.

ParameterValue / ReagentScientific Rationale
Substrate 2,4-dimethylthiophene (1.0 eq)Electron-rich heterocyclic starting material.
Reagent Chlorosulfonic acid (3.0 eq)1 eq for sulfonation, 2 eq for chlorination and driving equilibrium.
Solvent Anhydrous DCM (0.2 - 0.5 M)Dissipates heat; prevents tarring common in neat thiophene reactions [9].
Addition Temp 0 °C to 5 °CSuppresses oxidative degradation and highly exothermic runaway [1].
Reaction Time 2 to 3 hours at 20–25 °CProvides sufficient time for the slower chlorination step to complete.
Quenching Sink Crushed Ice / WaterRapidly dissipates the violent heat of

hydrolysis [4].

Experimental Workflow

G Step1 1. Setup & Cooling Dissolve substrate in DCM Cool to 0-5 °C Step2 2. Electrophile Addition Dropwise ClSO3H addition Maintain T < 10 °C Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 2-3 hours Validate via MeOH-quenched TLC Step2->Step3 Step4 4. Quenching Pour onto crushed ice Control exotherm Step3->Step4 Step5 5. Workup & Isolation Extract with DCM, wash cold Dry and concentrate Step4->Step5

Caption: Experimental workflow for the chlorosulfonation of 2,4-dimethylthiophene.

Step-by-Step Methodology

Self-Validating System Note: This protocol incorporates built-in validation checks (temperature monitoring and derivatized TLC) to ensure the integrity of the moisture-sensitive product throughout the workflow.

Step 1: Reaction Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, an addition funnel, and an argon/nitrogen inlet.

  • Charge the flask with 2,4-dimethylthiophene (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 30 mL). Causality: DCM acts as a heat sink and diluent, significantly reducing the localized concentration of acid and preventing the polymerization (tarring) of the electron-rich thiophene ring [9].

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 2: Reagent Addition

  • Transfer chlorosulfonic acid (30.0 mmol, 3.0 eq) to the addition funnel.

  • Begin dropwise addition of the chlorosulfonic acid into the vigorously stirring solution.

  • Validation Check: Monitor the internal thermometer. Adjust the addition rate so that the internal temperature strictly does not exceed 10 °C [1]. Rapid addition causes localized heating, leading to di-sulfonation and decomposition [4]. The solution will typically transition to a deep red/brown color.

Step 3: Propagation and Monitoring

  • Once the addition is complete, remove the ice-water bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 2 to 3 hours.

  • Validation Check (Derivatized TLC): Sulfonyl chlorides degrade on silica gel, making direct TLC unreliable. To validate conversion, withdraw a 10 µL aliquot and quench it into a microcentrifuge tube containing 0.5 mL of methanol and 1 drop of triethylamine. This instantly converts the sulfonyl chloride into a stable methyl sulfonate ester. Run this sample on silica TLC (e.g., 20% EtOAc in Hexanes) to confirm the disappearance of the starting material.

Step 4: Quenching and Workup

  • Prepare a large beaker containing vigorously stirred crushed ice (approx. 100 g per 10 mmol scale).

  • Carefully and slowly pour the reaction mixture directly onto the ice. Causality: Unreacted

    
     reacts violently with water. The ice absorbs the massive heat of hydrolysis, preventing the thermal degradation of the product and minimizing the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid.
    
  • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with additional cold DCM (2 x 20 mL).

  • Wash the combined organic layers with ice-cold water (20 mL) and ice-cold brine (20 mL). Causality: Cold washes are mandatory to remove residual sulfuric and hydrochloric acids while suppressing the hydrolysis of the sulfonyl chloride.

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure (water bath < 30 °C) to afford 2,4-dimethylthiophene-5-sulfonyl chloride. The product should be used immediately in subsequent amidation or esterification steps, or stored under inert gas at -20 °C.
    

References

  • Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? . ResearchGate. Available at:[Link]

  • Chlorosulfonic Acid - A Versatile Reagent . Pageplace. Available at: [Link]

Using 2,4-Dimethylthiophene-3-sulfonamide in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm now diving deep into Google searches, aiming to build a solid foundation of information about 2,4-Dimethylthiophene-3-sulfonamide. My focus is on understanding its physicochemical properties, exploring synthesis methods, and identifying potential fragment-based drug design applications. I'm keen to uncover all relevant data.

Analyzing Fragment Suitability

I've progressed to analyzing the specific qualities of 2,4-Dimethylthiophene-3-sulfonamide to gauge its fit as a fragment in fragment-based drug design. My searches are now yielding insights into established protocols for fragment screening and hit-to-lead optimization. I'm actively collecting data on fragment properties and synthetic tractability to determine its suitability.

Exploring Fragment Application

I'm now expanding my search to establish fragment libraries containing 2,4-Dimethylthiophene-3-sulfonamide, and developing the SPR screening methods. I will also incorporate validation via secondary assays. The application note is being structured with a solid rationale for FBDD. I will focus on step-by-step protocols.

Gathering Background Data

I'm now starting broad Google searches to collect data on the physicochemical characteristics, synthesis methods, and FBDD applications of 2,4-Dimethylthiophene-3-sulfonamide, including its use as a scaffold or starting point for drug development. Simultaneously, I'm researching FBDD protocols, fragment screening methods, and computational modeling approaches relevant to this process, along with fragment properties.

Establishing FBDD Principles

I've established a solid foundation. The initial search on Fragment-Based Drug Design principles has been fruitful. I now grasp the FBDD workflow, its advantages over HTS, key concepts like ligand efficiency, and a good amount of other associated info. I am ready to move to other sections.

Analyzing Compound Properties

I've expanded my focus, gathering information beyond just principles. I now have a solid grasp of FBDD principles, screening techniques like SPR, NMR, and X-ray crystallography, and the use of thiophene sulfonamides. I found a CAS number for 2,4-Dimethylthiophene-3-sulfonamide, though specifics are scarce, I will need to make reasonable assumptions.

Structuring the Application Note

I'm now structuring the application note, starting with an FBDD introduction and the rationale for using thiophene-based fragments. I'll present (partially inferred) properties of the target compound, making it a good candidate for FBDD. I'll outline screening protocols and hit elaboration steps using my existing information, creating necessary diagrams and tables. Finally, I will compile the text and reference list.

Suzuki-Miyaura coupling of brominated thiophene sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Brominated Thiophene Sulfonamides

Strategic Utility in Drug Development

Thiophene sulfonamides are privileged heterocyclic scaffolds in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated their potent biological activities, functioning as highly effective urease inhibitors[1] and as targeted antibacterial agents against carbapenem-resistant Klebsiella pneumoniae (CRKP)[2].

For researchers synthesizing these libraries, the Suzuki-Miyaura cross-coupling reaction remains the premier method for carbon-carbon (C-C) bond formation[1]. By coupling 5-bromothiophene-2-sulfonamide with various aryl boronic acids or organotrifluoroborates[3], scientists can rapidly generate diverse 5-arylthiophene-2-sulfonamide analogs while maintaining excellent functional group tolerance.

Mechanistic Causality & Substrate Dynamics

As a Senior Application Scientist, I frequently observe that successful cross-coupling relies on understanding the electronic environment of your substrates.

Why 5-bromothiophene-2-sulfonamide? The choice of a brominated thiophene over a chlorinated analog is deliberate. The C(sp²)–Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than a C(sp³)–Cl or C(sp²)–Cl bond[4]. Furthermore, the sulfonamide moiety at the 2-position exerts a strong electron-withdrawing effect across the conjugated thiophene ring. This depletes electron density at the 5-position, drastically accelerating the oxidative addition of the electron-rich Pd(0) species into the C–Br bond.

The Role of Biphasic Solvation: A common point of failure in this workflow is a stalled transmetalation step. We utilize a 1,4-dioxane/water solvent system because the aqueous component is mandatory for dissolving the inorganic base (e.g., K₃PO₄). The solvated hydroxide/phosphate ions coordinate with the palladium(II) intermediate to form a reactive palladium-alkoxo/hydroxo complex, which is a prerequisite for the transmetalation of the aryl group from the boronic acid[1].

Catalytic Workflow Visualization

SuzukiCycle Start 5-Bromothiophene-2-sulfonamide + Aryl Boronic Acid OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd + Bromothiophene Base Base Activation (K3PO4 / H2O) OxAdd->Base Halide Exchange TransMet Transmetalation [Aryl-Pd(II)-Thiophene] Base->TransMet + Activated Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Arylthiophene-2-sulfonamide (Target Product) RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromothiophene sulfonamides.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. By strictly controlling the atmospheric conditions and phase separations, the chemistry inherently confirms its own progression.

Reagents Required:

  • 5-Bromothiophene-2-sulfonamide (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): To a Schlenk flask, add 4.0 mL of 1,4-dioxane and 1.0 mL of distilled water. Sparge the mixture with argon for 30 minutes.

    • Causality: Pd(PPh₃)₄ is highly sensitive to dissolved oxygen, which rapidly oxidizes the phosphine ligands to phosphine oxides, precipitating inactive "palladium black" and terminating the catalytic cycle.

  • Substrate Loading: Add 5-bromothiophene-2-sulfonamide and the selected aryl boronic acid to the degassed solvent.

  • Base Introduction: Add K₃PO₄ to the mixture.

    • Causality: K₃PO₄ provides a mild basic environment that quaternizes the boronic acid, forming a nucleophilic boronate complex without hydrolyzing the sensitive primary sulfonamide group[1].

  • Catalyst Addition: Under a positive stream of argon, quickly add the Pd(PPh₃)₄ catalyst. Seal the flask.

  • Thermal Activation: Heat the vigorously stirred reaction mixture to 95 °C for 15–30 hours[1].

    • Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting bromide and the emergence of a highly UV-active, lower-Rf spot validates successful transmetalation and reductive elimination.

  • Quench and Phase Separation: Cool the reaction to room temperature. Add 15 mL of distilled water and extract with ethyl acetate (3 × 20 mL).

    • Validation Check: This biphasic workup is self-purifying; unreacted boronic acids and inorganic phosphate salts partition cleanly into the aqueous layer, leaving the crude organic product isolated.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 5-arylthiophene-2-sulfonamide.

Quantitative Substrate Scope & Yield Analysis

The electronic nature of the aryl boronic acid directly impacts the reaction kinetics and final yields. Below is a summarized comparison of typical outcomes based on recent literature[1],[2].

Aryl Boronic Acid SubstituentElectronic NatureReaction Time (h)Isolated Yield (%)Primary Biological Application
Phenyl Neutral2482Baseline SAR profiling
4-Methoxyphenyl Electron-Donating2085Urease Inhibition[1]
4-Fluorophenyl Electron-Withdrawing3076CRKP Antibacterial[2]
3-Chlorophenyl Electron-Withdrawing3071CRKP Antibacterial[2]
2,4-Dichlorophenyl Sterically Hindered3662Urease Inhibition[1]

Troubleshooting & Optimization Insights

  • Issue: Protodeboronation of the Boronic Acid.

    • Observation: When utilizing highly electron-deficient boronic acids (e.g., polyfluorinated variants), the boronic acid may undergo protodeboronation before transmetalation can occur.

    • Solution: Transition from standard boronic acids to air- and bench-stable organotrifluoroborate salts[3]. These salts release the active boron species slowly into the catalytic cycle, suppressing the protodeboronation side-reaction.

  • Issue: Poor Substrate Solubility.

    • Observation: Unprotected primary sulfonamides can occasionally exhibit poor solubility in dioxane, leading to sluggish reaction rates.

    • Solution: If unreacted starting material persists after 24 hours, switch the organic co-solvent from 1,4-dioxane to DMF, maintaining the 4:1 organic-to-aqueous ratio to ensure base solubility.

References

1.[1] A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. Journal of Saudi Chemical Society. 1 2.[2] Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances. 2 3.[3] Arylation and Heteroarylation of Thienylsulfonamides with Organotrifluoroborates. The Journal of Organic Chemistry. 3 4.[4] A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem. 4

Sources

Application Note: Precision Synthesis of Thiophene Sulfonamides from Thiophene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocols for synthesizing sulfonamides using thiophene sulfonyl chlorides—a critical scaffold in modern drug discovery. Unlike their phenyl analogs, thiophene derivatives possess unique electronic properties (high electron density, bioisosteric character) that necessitate specific handling to maximize yield and purity. This document provides a "Gold Standard" protocol, mechanistic insights, troubleshooting workflows, and safety guidelines to ensure reproducible success in the laboratory.

Introduction: The Thiophene Advantage

In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring. It offers similar steric volume but distinct electronic properties. Thiophene is


-excessive (electron-rich), which influences the reactivity of the sulfonyl chloride moiety.
  • Lipophilicity: Thiophene analogs often exhibit different logP values compared to phenyl counterparts, altering ADME properties.

  • Metabolic Stability: The sulfur atom in the ring can serve as a metabolic handle or, conversely, block metabolic hotspots found on phenyl rings.

  • Binding Affinity: The specific geometry (bond angles) and ability of the ring sulfur to accept hydrogen bonds can improve target engagement, particularly in carbonic anhydrase inhibitors and kinase inhibitors.

Chemical Foundation & Mechanism

Reactivity Profile

Thiophene-2-sulfonyl chloride is generally a solid (mp 30-32 °C) or a viscous liquid at room temperature. The electron-rich nature of the thiophene ring can make the sulfonyl chloride slightly less electrophilic than electron-deficient benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride), but it remains highly reactive toward nucleophiles.

Critical Consideration: The primary failure mode in this synthesis is hydrolysis . The sulfonyl chloride converts to the sulfonic acid in the presence of ambient moisture, a reaction often catalyzed by the very bases used to drive sulfonamide formation.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. While often simplified as a direct displacement, it typically involves a trigonal bipyramidal transition state.

ReactionMechanism R1 Thiophene-SO2-Cl (Electrophile) TS Transition State [Pentacoordinate Sulfur] R1->TS Nucleophilic Attack R2 Primary/Secondary Amine (Nucleophile) R2->TS Prod Thiophene Sulfonamide TS->Prod Elimination of Cl- Byprod HCl (Salt) TS->Byprod Base Base (e.g., Pyridine/TEA) Base->Byprod Neutralization

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocols

Method A: The "Gold Standard" (Anhydrous Conditions)

Best for: Valuable amines, small-scale discovery, and moisture-sensitive substrates.

Reagents:

  • Substrate: Thiophene-2-sulfonyl chloride (1.1 equiv)[1]

  • Nucleophile: Amine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][2]

  • Base: Pyridine (1.5–2.0 equiv) or Triethylamine (TEA) (2.0 equiv)

  • Catalyst (Optional): DMAP (0.1 equiv) – Use only if reaction is sluggish.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Pyridine or TEA. If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Controlling exotherm minimizes side reactions.

  • Addition: Dissolve Thiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC/LC-MS (typically complete in 2–4 hours).

  • Quench: Add 1M HCl (aq) to quench the reaction and remove excess pyridine/amine.

  • Workup: Extract with DCM. Wash organic layer with water, saturated NaHCO₃ (to remove sulfonic acid byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Method B: Schotten-Baumann (Biphasic Aqueous)

Best for: Scale-up, robust/inexpensive amines, and "Green" chemistry requirements.

Reagents:

  • Solvent: THF/Water (1:1) or Acetone/Water (1:1).

  • Base: Na₂CO₃ or K₂CO₃ (2.5 equiv).

Protocol:

  • Dissolve the amine and carbonate base in the water/solvent mixture.

  • Cool to 0 °C.

  • Add the sulfonyl chloride (solid or solution) in portions.

  • Stir vigorously (biphasic reaction requires high surface area).

  • Acidify carefully to precipitate the product or extract with ethyl acetate.

Optimization & Troubleshooting

The choice of base and solvent profoundly impacts yield. Use the table below to select conditions based on your substrate's constraints.

Table 1: Optimization Matrix

ParameterConditionProsCons
Base Pyridine Excellent solvent & base; prevents bis-sulfonylation.Difficult to remove traces; toxic.
TEA / DIPEA Easy to handle; standard in labs.Can promote bis-sulfonylation of primary amines.
Na₂CO₃ (aq) Cheap; Green; easy workup.Hydrolysis of sulfonyl chloride competes; requires solubility.
Solvent DCM High solubility for most organics; easy evaporation.Not "Green"; volatile.
THF Good for polar amines; water-miscible for workup.Peroxide risk (if uninhibited); hygroscopic.
Acetonitrile Polar aprotic; accelerates SN2-like reactions.Expensive; difficult to dry completely.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impurities Check1 Is Starting Material (Amine) Remaining? Start->Check1 Yes Yes: Reaction Incomplete Check1->Yes Yes No No: Side Reactions Check1->No No Action1 1. Add DMAP catalyst 2. Heat to 40°C 3. Check Sulfonyl Cl Quality Yes->Action1 Check2 Is Product Bis-Sulfonylated? No->Check2 Action2 Use Pyridine as solvent or Reduce Sulfonyl Cl equivalents Check2->Action2 Yes Action3 Check for Hydrolysis (Sulfonic Acid) Ensure Anhydrous Conditions Check2->Action3 No

Figure 2: Logical troubleshooting flow for sulfonamide synthesis.

Purification & Characterization

Thiophene sulfonamides often crystallize well.

  • Recrystallization: Ethanol/Water or Ethyl Acetate/Hexane are preferred systems.

  • Column Chromatography: If an oil is obtained, use a gradient of Hexane/Ethyl Acetate. Thiophene derivatives are UV active (distinct absorption ~230-250 nm).

  • NMR Signature: Look for the thiophene protons. In 2-substituted thiophenes, you typically see three protons in the aromatic region (approx. 7.0–7.8 ppm), often with distinct coupling constants (

    
     Hz).
    

Safety & Hazards

  • Corrosivity: Thiophene sulfonyl chlorides are corrosive and cause severe skin burns.[1] Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

  • Sensitization: Sulfonamides are known sensitizers. Avoid inhalation of dust or vapors.

  • Pressure: Reactions liberate HCl gas (if not fully scavenged) or heat. Do not seal reaction vessels tightly without pressure relief during the addition phase.

References

  • BenchChem. Sulfonamide Synthesis with Primary Amines - Technical Support Center. Retrieved from

  • Sigma-Aldrich. 2-Thiophenesulfonyl chloride Product Information & Safety Data. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 85518, 2-Thiophenesulfonyl chloride. Retrieved from

  • Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from

  • Biorxiv. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021).[3] Retrieved from

Sources

Application Note: Determination of 2,4-Dimethylthiophene-3-sulfonamide Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Solubility in Drug Development

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, diuretic, and antitumor drugs.[1] The thiophene scaffold is also a privileged structure, valued for its metabolic stability and ability to engage in various biological interactions. The compound 2,4-dimethylthiophene-3-sulfonamide combines these two key moieties, making it a molecule of interest for further derivatization and screening in drug discovery campaigns.

A fundamental parameter that dictates the "drug-likeness" of any compound is its solubility.[1] Poor solubility can severely hamper development, leading to low bioavailability, unreliable in-vitro assay results, and challenges in formulation.[1][2] Therefore, accurately characterizing the solubility of a lead compound like 2,4-dimethylthiophene-3-sulfonamide in a range of organic solvents is a critical early-stage activity. These data inform solvent selection for synthesis, purification, formulation, and various in-vitro and in-vivo studies.

This document provides a comprehensive guide for researchers, outlining the theoretical considerations for the solubility of 2,4-dimethylthiophene-3-sulfonamide and presenting a detailed protocol for its empirical determination using the gold-standard shake-flask method.[3][4]

Theoretical Considerations & Structural Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[3] The molecular structure of 2,4-dimethylthiophene-3-sulfonamide possesses distinct polar and nonpolar regions, suggesting a nuanced solubility profile.

  • Nonpolar Character: The 2,4-dimethylthiophene ring is the primary source of nonpolar, lipophilic character.[5][6] The aromatic thiophene ring and the two methyl groups will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Polar Character: The unsubstituted sulfonamide group (-SO₂NH₂) is highly polar. It features two hydrogen bond donors (the N-H protons) and multiple hydrogen bond acceptors (the two sulfonyl oxygens and the nitrogen atom). This group will drive solubility in polar solvents that can engage in strong dipole-dipole interactions and hydrogen bonding.[7]

Based on this amphiphilic nature, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar sulfonamide group.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol. These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the sulfonamide group, while their alkyl chains can interact with the thiophene ring.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate and dichloromethane.

  • Low to Very Low Solubility: Expected in nonpolar solvents like toluene and heptane, which cannot effectively solvate the highly polar sulfonamide moiety, making it difficult to overcome the crystal lattice energy of the solid.

Caption: Molecular structure of 2,4-dimethylthiophene-3-sulfonamide highlighting its distinct polar and nonpolar regions.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the determination of thermodynamic (equilibrium) solubility, which is crucial for lead optimization and formulation studies.[2] The shake-flask method is the most reliable technique for this purpose.[3][4][8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium between the dissolved and undissolved solute.[3] After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]

Materials and Reagents
  • Test Compound: 2,4-Dimethylthiophene-3-sulfonamide, solid, >98% purity.

  • Solvents: HPLC grade or equivalent. A recommended panel includes:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Toluene

    • Heptane

  • HPLC Mobile Phase: Acetonitrile and deionized water with 0.1% formic acid (or other suitable modifiers).[9]

  • Equipment:

    • Analytical balance (4 decimal places)

    • 2 mL glass vials with screw caps

    • Orbital shaker/incubator capable of maintaining constant temperature (e.g., 25 °C)

    • Benchtop centrifuge

    • Calibrated pipettes

    • HPLC system with UV detector (e.g., set at 278 nm, to be confirmed by UV scan)[9]

    • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure
  • Preparation of Standards: Prepare a 1 mg/mL stock solution of 2,4-dimethylthiophene-3-sulfonamide in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the initial mobile phase.

  • Sample Preparation:

    • Into three separate 2 mL glass vials for each solvent, weigh approximately 5-10 mg of the test compound. The key is to ensure an excess of solid will remain after equilibrium.

    • Accurately add 1.0 mL of the respective organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate for 24 to 48 hours. A 48-hour time point is recommended to ensure thermodynamic equilibrium is reached.[3] Visual inspection should confirm the presence of undissolved solid in each vial.

  • Sample Processing:

    • Remove vials from the shaker and let them stand for 30 minutes.

    • Centrifuge the vials for 15 minutes at ≥10,000 rpm to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[3]

  • Dilution and Analysis:

    • Perform a pre-determined, accurate dilution of the filtrate. The dilution factor will depend on the expected solubility and the linear range of the calibration curve. For example, a 1:100 dilution might be appropriate for highly soluble samples.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.[9]

Data Analysis and Quality Control
  • Calibration: Generate a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (r²) should be >0.995.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

  • Validation: The solubility values from the triplicate vials for each solvent should be in close agreement (e.g., RSD < 10%). If results from 24h and 48h time points are included, they should be consistent, confirming that equilibrium was achieved.

Data Presentation: Expected Solubility Profile

The quantitative results from the protocol should be compiled into a clear, organized table. The table below illustrates the expected qualitative trends based on the theoretical analysis.

Solvent ClassSolventPolarity IndexPredicted SolubilityMeasured Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very High(Experimental Data)
N,N-Dimethylformamide (DMF)6.4High(Experimental Data)
Acetonitrile5.8Moderate(Experimental Data)
Polar Protic Methanol5.1Good(Experimental Data)
Ethanol4.3Moderate(Experimental Data)
Intermediate Polarity Dichloromethane (DCM)3.1Low-Moderate(Experimental Data)
Ethyl Acetate4.4Low(Experimental Data)
Nonpolar Toluene2.4Very Low(Experimental Data)
Heptane0.1Insoluble(Experimental Data)

Conclusion

Characterizing the solubility of 2,4-dimethylthiophene-3-sulfonamide is a fundamental step in its evaluation as a potential drug discovery building block. The amphiphilic nature of its structure suggests a varied solubility profile, with high solubility in polar aprotic solvents and poor solubility in nonpolar hydrocarbons. The robust shake-flask protocol provided in this note offers a reliable and reproducible method for obtaining the precise, quantitative data needed to guide future research and development efforts. Adherence to this self-validating system ensures the generation of trustworthy and authoritative solubility data.

References

  • Cheméo. (2023). Chemical Properties of Thiophene, 2,4-dimethyl- (CAS 638-00-6). Retrieved from [Link]

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylthiophene. Retrieved from [Link]

  • Bergström, C. A. S. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3464–3472. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 2,4-Dimethylthiophene (FDB010965). Retrieved from [Link]

  • Ramezani, F., & Niazi, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Thiophene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of thiophene sulfonamide derivatives, a class of compounds of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This document outlines the rationale behind employing microwave technology, detailed experimental protocols for key synthetic transformations, and methods for the characterization of the resulting products.

Introduction: The Significance of Thiophene Sulfonamides and the Advent of Microwave Synthesis

Thiophene sulfonamides represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties, while the sulfonamide group is a key pharmacophore in numerous approved drugs.[2]

Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and the generation of significant waste.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions, often leading to higher yields, cleaner products, and improved reaction efficiencies.[4][5] This is achieved through the direct and efficient heating of polar molecules and ions in the reaction mixture by microwave irradiation, a process known as dielectric heating.[5] This rapid, uniform heating can lead to reaction rate accelerations that are orders of magnitude greater than conventional heating methods.[4][6]

This guide will detail two primary microwave-assisted strategies for the synthesis of thiophene sulfonamide derivatives:

  • Method A: Sulfonamide formation from Thiophenesulfonyl Chloride and an Amine.

  • Method B: Palladium-Catalyzed Cross-Coupling of a Halogenated Thiophene Sulfonamide with a Boronic Acid (Suzuki Coupling).

The "Why": Causality Behind Experimental Choices in Microwave-Assisted Synthesis

The choice of microwave irradiation over conventional heating is predicated on several key advantages that are particularly beneficial for the synthesis of heterocyclic compounds like thiophene sulfonamides:

  • Rapid Reaction Times: Microwave heating can reduce reaction times from hours or even days to mere minutes.[7] This is due to the rapid and direct energy transfer to the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate.

  • Improved Yields and Purity: The short reaction times and uniform heating profiles often minimize the formation of byproducts, resulting in higher isolated yields of the desired product and simplified purification.[4][8]

  • Solvent Efficiency and Green Chemistry: MAOS often allows for the use of smaller volumes of solvent or even solvent-free conditions.[9] When solvents are necessary, high-boiling, polar solvents that are efficient microwave absorbers can be used effectively and safely in sealed microwave vials. This aligns with the principles of green chemistry by reducing solvent waste.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.[10]

The selection of specific reagents and catalysts in the following protocols is based on their established efficacy in related transformations and their compatibility with microwave conditions. For instance, palladium catalysts with specialized phosphine ligands are crucial for the efficiency of cross-coupling reactions, and their performance is often enhanced under microwave irradiation.[11][12]

Experimental Protocols

General Considerations and Safety Precautions
  • Microwave Reactor: All microwave-assisted reactions should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.

  • Reaction Vessels: Use only sealed microwave vials rated for the temperatures and pressures that will be generated during the reaction.

  • Stirring: Efficient stirring is crucial for uniform temperature distribution. Use a magnetic stir bar in the reaction vial.

  • Temperature and Pressure Monitoring: Always monitor the reaction temperature and pressure using the reactor's built-in sensors. Do not exceed the recommended limits for the vial or the reactor.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Method A: Microwave-Assisted Sulfonamide Formation

This protocol describes the synthesis of a thiophene sulfonamide derivative from a thiophenesulfonyl chloride and a primary or secondary amine.

Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Thiophenesulfonyl\nChloride Thiophenesulfonyl Chloride Combine Reagents Combine Reagents Thiophenesulfonyl\nChloride->Combine Reagents Amine Amine Amine->Combine Reagents Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Combine Reagents Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Combine Reagents Microwave Irradiation\n(e.g., 100 °C, 10 min) Microwave Irradiation (e.g., 100 °C, 10 min) Combine Reagents->Microwave Irradiation\n(e.g., 100 °C, 10 min) Aqueous Work-up Aqueous Work-up Microwave Irradiation\n(e.g., 100 °C, 10 min)->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification\n(e.g., Column Chromatography) Purification (e.g., Column Chromatography) Solvent Removal->Purification\n(e.g., Column Chromatography)

Caption: Workflow for Microwave-Assisted Sulfonamide Formation.

Protocol:

  • Reagent Preparation:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, add thiophene-2-sulfonyl chloride (1.0 mmol, 1.0 equiv).

    • Add the desired amine (1.1 mmol, 1.1 equiv).

    • Add a suitable base, such as pyridine (2.0 mmol, 2.0 equiv).

    • Add a microwave-transparent solvent such as dichloromethane (DCM) or a polar solvent like N,N-dimethylformamide (DMF) (3-5 mL).

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature of 100 °C for 10 minutes. The reactor will modulate the power to maintain the target temperature.

  • Work-up and Purification:

    • After the reaction is complete and the vial has cooled to room temperature, carefully open the vial.

    • Transfer the reaction mixture to a separatory funnel.

    • Add 1 M hydrochloric acid (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiophene sulfonamide derivative.[13]

Table 1: Representative Reaction Conditions for Microwave-Assisted Sulfonamide Formation

EntryAmineSolventTemperature (°C)Time (min)Yield (%)
1AnilineDMF1201585
2MorpholineDCM1001092
3BenzylaminePyridine1101288
Method B: Microwave-Assisted Suzuki Coupling

This protocol outlines the synthesis of a 5-arylthiophene-2-sulfonamide derivative via a palladium-catalyzed Suzuki cross-coupling reaction between a 5-bromothiophene-2-sulfonamide and an arylboronic acid.[10]

Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonamide Combine Reagents Combine Reagents 5-Bromothiophene-2-sulfonamide->Combine Reagents Arylboronic Acid Arylboronic Acid Arylboronic Acid->Combine Reagents Palladium Catalyst\n(e.g., Pd(PPh3)4) Palladium Catalyst (e.g., Pd(PPh3)4) Palladium Catalyst\n(e.g., Pd(PPh3)4)->Combine Reagents Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Combine Reagents Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water)->Combine Reagents Degas Mixture Degas Mixture Combine Reagents->Degas Mixture Microwave Irradiation\n(e.g., 120 °C, 15 min) Microwave Irradiation (e.g., 120 °C, 15 min) Degas Mixture->Microwave Irradiation\n(e.g., 120 °C, 15 min) Aqueous Work-up Aqueous Work-up Microwave Irradiation\n(e.g., 120 °C, 15 min)->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification\n(e.g., Recrystallization) Purification (e.g., Recrystallization) Solvent Removal->Purification\n(e.g., Recrystallization)

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Protocol:

  • Reagent Preparation:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromothiophene-2-sulfonamide (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol, 5 mol%).

    • Add a base, such as potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv).

    • Add a solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1, 5 mL).

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature of 120 °C for 15 minutes.

  • Work-up and Purification:

    • After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[13]

Table 2: Representative Reaction Conditions for Microwave-Assisted Suzuki Coupling

EntryArylboronic AcidCatalystBaseTemperature (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO31201590
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO31301095
33-Pyridylboronic acidPd(OAc)2/SPhosK3PO41102082

Characterization of Thiophene Sulfonamide Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. For a typical 5-arylthiophene-2-sulfonamide, one would expect to see characteristic signals for the thiophene protons (in the range of δ 7.0-8.0 ppm), the aryl protons, and the sulfonamide NH proton (which may be a broad singlet).

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic stretching frequencies for the S=O bonds of the sulfonamide group are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide will appear around 3300-3200 cm⁻¹.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[14]

Table 3: Representative Characterization Data for 5-Phenylthiophene-2-sulfonamide

TechniqueObserved Data
¹H NMR (400 MHz, DMSO-d₆)δ 7.82 (d, J = 4.0 Hz, 1H), 7.65 (d, J = 7.2 Hz, 2H), 7.50 (t, J = 7.6 Hz, 2H), 7.42 (t, J = 7.4 Hz, 1H), 7.35 (d, J = 4.0 Hz, 1H), 7.28 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 148.2, 142.5, 133.8, 132.1, 129.5, 128.9, 126.3, 125.8
IR (KBr, cm⁻¹)3340, 3250 (NH₂), 1335 (SO₂ asym), 1150 (SO₂ sym)
HRMS (ESI)m/z calculated for C₁₀H₉NO₂S₂ [M+H]⁺: 240.0151; found: 240.0155

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign approach to the synthesis of thiophene sulfonamide derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel analogs for drug discovery and other applications. The significant reduction in reaction times and improvement in yields make MAOS an invaluable tool in the modern synthetic chemistry laboratory.

References

  • Kaur, N. (2014). Microwave-Assisted Synthesis of Seven-Membered S-Heterocycles.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Hayes, B. L. (2002).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules, 26(1), 136.
  • Baxendale, I. R., & Ley, S. V. (2006).
  • De Luca, L., & Giacomelli, G. (2008).
  • Pyke, S. (2008).
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Mphahlele, M. J., & Maluleka, M. M. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Molecules, 28(22), 7649.
  • Buchwald, S. L. (2008).
  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Thopate, Y. R., et al. (2016). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 200-205.
  • Asif, M. (2015). A review on medicinal importance and biological activities of thiophene containing compounds. Journal of Chemical and Pharmaceutical Research, 7(10), 175-194.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Applicable Chemistry.
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 18(11), 3107-3113.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Ghorab, M. M., et al. (2014). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules, 19(5), 6021-6040.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). PMC.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.

Sources

Troubleshooting & Optimization

Improving yield of 2,4-Dimethylthiophene-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dimethylthiophene-3-sulfonamide Synthesis

Executive Summary: The Regioselectivity Trap

If you are experiencing low yields (<20%) or difficulty isolating the correct product using direct chlorosulfonation (Chlorosulfonic acid/


), the root cause is likely regioselectivity , not reaction conditions.

In 2,4-dimethylthiophene, position 5 is an


-position  (highly reactive), while position 3 is a 

-position
(sterically hindered). Electrophilic Aromatic Substitution (EAS) will overwhelmingly favor position 5. To successfully synthesize the 3-sulfonamide isomer with high yield, you must abandon direct chlorosulfonation and utilize a Lithium-Halogen Exchange strategy.

Module 1: The High-Yield Protocol (Lithiation Route)

Recommended for: High purity requirements, scale-up, and avoiding isomeric mixtures.

Workflow Logic

Instead of relying on weak regiocontrol, this route uses a bromine "anchor" at position 3 to direct the sulfonyl group explicitly.

Reaction Scheme:

  • Precursor: 3-Bromo-2,4-dimethylthiophene.[1][2][3]

  • Activation: Lithium-Halogen Exchange (n-BuLi).

  • Capture: Sulfinylation (

    
    ).
    
  • Oxidation: Chlorination (NCS).

  • Amination: Ammonolysis (

    
    ).
    
Step-by-Step Methodology

Step 1: Metallation & Sulfinylation

  • Reagents: 3-Bromo-2,4-dimethylthiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Sulfur Dioxide (

    
    , excess).
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of 3-bromo-2,4-dimethylthiophene in THF to -78°C under Argon/Nitrogen.

    • Add n-BuLi dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent ring opening or scrambling.

    • Stir for 1 hour at -78°C.

    • Introduce dry

      
       gas (or add solid DABSO as a surrogate) until saturation.
      
    • Allow to warm to room temperature (RT). The mixture will thicken as lithium sulfinate precipitates.

    • Remove solvent in vacuo to obtain the solid lithium sulfinate salt.

Step 2: Oxidative Chlorination (One-Pot Variant)

  • Reagents: Lithium sulfinate salt (from Step 1), N-Chlorosuccinimide (NCS, 1.1 eq).

  • Solvent: DCM (Dichloromethane).

  • Protocol:

    • Suspend the sulfinate salt in DCM.

    • Cool to 0°C .

    • Add NCS portion-wise. Mechanism: NCS oxidizes the sulfinate directly to sulfonyl chloride without generating harsh HCl.

    • Stir for 2 hours. Filter off the succinimide byproduct. The filtrate contains 2,4-dimethylthiophene-3-sulfonyl chloride .

Step 3: Amination

  • Reagents: Aqueous

    
     (28%, excess) or 
    
    
    
    in Methanol.
  • Protocol:

    • Cool the sulfonyl chloride filtrate (in DCM) to 0°C.

    • Add ammonia source slowly.

    • Stir vigorously for 1 hour.

    • Workup: Separate organic layer, wash with 1M HCl (to remove excess amine), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water if necessary.

Module 2: Troubleshooting Guide

Issue 1: "I am getting a product, but the NMR is wrong (peaks at 6.5 ppm)."
  • Diagnosis: You synthesized 2,4-dimethylthiophene-5-sulfonamide .

  • Cause: You likely used direct chlorosulfonation (

    
    ). The proton at position 5 is the most reactive. The proton at position 3 is sterically crowded between the sulfur and the methyl group.
    
  • Solution: Switch to the Lithiation Route (Module 1). If you must use EAS, you must block position 5 first (e.g., with a chloride or t-butyl group), sulfonate, and then remove the blocking group—a far longer path.

Issue 2: Low Yield during Sulfonyl Chloride formation (Lithiation Route).
  • Diagnosis: Moisture contamination or "Oiling Out" of the sulfinate.

  • Cause: Lithium sulfinates are hygroscopic. Water kills the subsequent oxidation step.

  • Solution:

    • Ensure THF is distilled/dried.

    • Do not isolate the free sulfinic acid (unstable). Keep it as the Lithium salt.

    • Use NCS (N-Chlorosuccinimide) instead of

      
       (Sulfuryl Chloride) for the oxidation step to avoid harsh acidic conditions that can desulfonate the ring.
      
Issue 3: Product decomposes during workup.
  • Diagnosis: Hydrolysis of the Sulfonyl Chloride.

  • Cause: Thiophene sulfonyl chlorides are less stable than phenyl analogs. Prolonged exposure to aqueous base during the amination step hydrolyzes the chloride back to the sulfonic acid (water-soluble, lost in aqueous layer).

  • Solution:

    • Perform amination at 0°C .

    • Use a biphasic system (DCM/Water) with vigorous stirring to limit the chloride's exposure to the aqueous phase.

    • Quench immediately after TLC shows consumption of starting material.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical divergence between the "Trap" (Direct Sulfonation) and the "Solution" (Lithiation).

G Start Starting Material: 2,4-Dimethylthiophene Direct Route A: Direct Chlorosulfonation (ClSO3H) Start->Direct Indirect Route B: Lithiation Strategy (Recommended) Start->Indirect WrongProduct Major Product: 5-Sulfonyl Chloride (WRONG ISOMER) Direct->WrongProduct  Alpha-attack (Preferred) Bromination Step 1: Precursor Synthesis (3-Bromo-2,4-dimethylthiophene) Indirect->Bromination Lithiation Step 2: Li-Halogen Exchange (n-BuLi, -78°C) Bromination->Lithiation Capture Step 3: SO2 Capture & Oxidation (Li-Sulfinate -> Sulfonyl Chloride) Lithiation->Capture Final Target Product: 2,4-Dimethylthiophene-3-sulfonamide Capture->Final

Caption: Comparison of Direct Chlorosulfonation (leading to 5-isomer) vs. Lithiation Route (leading to target 3-isomer).

FAQ: Technical Specifications

ParameterDirect ChlorosulfonationLithiation / NCS Route
Major Isomer 5-Sulfonamide (>90%)3-Sulfonamide (>95%)
Regiocontrol Thermodynamic/Kinetic (Alpha)Directed (Lithium Exchange)
Yield High (for wrong isomer)65-80% (for correct isomer)
Key Reagents

,

n-BuLi,

, NCS
Temp.[4] Sensitivity Moderate (0°C to RT)High (-78°C required)

Q: Can I buy 3-bromo-2,4-dimethylthiophene? A: Yes, it is commercially available (CAS: 79485-96-4). If synthesizing, note that bromination of 2,4-dimethylthiophene gives the 5-bromo product. You must synthesize 3,5-dibromo-2,4-dimethylthiophene first, then selectively debrominate the 5-position using Zinc/Acetic Acid to leave the 3-bromo intact [1].

Q: Why use NCS instead of


? 
A:  NCS (N-Chlorosuccinimide) allows for oxidative chlorination under near-neutral conditions. 

generates

, which can cause desulfonylation or polymerization in electron-rich thiophenes [2].

References

  • Regioselective Debromination: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, vol. 13, 1959, pp. 1045-1048. Link

  • Sulfonyl Chloride Synthesis via NCS: De Luca, L., & Giacomelli, G. "An Easy and Convenient Synthesis of Sulfonyl Chlorides from Sulfonic Acids and Salts." Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4999-5001. Link

  • Thiophene Metallation Guide: "Regioselective Lithiation of Thiophenes." Organic Chemistry Portal. Link

Sources

Purifying thiophene sulfonamides from regioisomeric mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying Thiophene Sulfonamides from Regioisomeric Mixtures

Overview & Causality

Thiophene sulfonamides are privileged pharmacophores critical to the development of numerous therapeutics, ranging from carbonic anhydrase inhibitors (e.g., dorzolamide)[1] to anti-metastatic lysyl oxidase (LOX) inhibitors[2]. However, synthesizing these compounds frequently yields complex regioisomeric mixtures (e.g., 2- vs. 3-substituted, or 4- vs. 5-substituted derivatives). Because the thiophene ring possesses a lower resonance stabilization energy than benzene, the activation energy required for electrophilic attack is lower, which leads to faster reactions but significantly poorer regiocontrol during sulfonation or amination steps.

Separating these regioisomers is a notorious bottleneck. Their nearly identical dipole moments and shared hydrogen-bond donating/accepting capabilities cause them to co-elute on standard stationary phases[3]. This guide provides field-proven, self-validating methodologies to isolate pure thiophene sulfonamide regioisomers.

Troubleshooting FAQs

Q1: Why do my thiophene sulfonamide regioisomers streak and co-elute on standard bare silica gel? A: The sulfonamide group (-SO


NH

) is highly polar and acts as both a strong hydrogen-bond donor and acceptor. On bare silica, these molecules interact strongly with surface silanol groups, causing severe peak tailing (streaking) that masks the subtle polarity differences between regioisomers. Causality & Solution: To mitigate this, you must disrupt the hydrogen bonding. Deactivate the silica gel by adding 1–2% triethylamine (TEA) to your mobile phase[3]. The TEA competitively binds to the acidic silanol sites, allowing the sulfonamides to elute based on their inherent dipole differences rather than non-specific silanol interactions.

Q2: I have tried optimized flash chromatography, but the resolution is still <1.0. What is the next best scalable approach? A: If your thiophene sulfonamide contains a basic functional group (such as an aliphatic amine, common in dorzolamide precursors), abandon chromatography and utilize selective acid addition salt formation [1]. Causality & Solution: Regioisomers often exhibit slight differences in basicity (pKa) or crystal lattice packing energies. By reacting the mixture with a carboxylic acid (e.g., salicylic acid or di-p-toluyl-tartaric acid), you can form structurally distinct salts. One isomer's salt will preferentially precipitate from a mixed solvent system (e.g., 2-propanol and acetonitrile), leaving the undesired regioisomer dissolved in the mother liquor[1].

Q3: My compound degrades during purification. How can I prevent this? A: Thiophene rings, particularly those with electron-donating substituents, can be sensitive to the acidic environment of standard silica gel. Causality & Solution: Minimize the contact time on the column by using a shallower gradient and a higher flow rate, or switch to neutral alumina. Alternatively, Supercritical Fluid Chromatography (SFC) is highly recommended. SFC uses supercritical CO


, which is mildly acidic but highly volatile, allowing for rapid separations (often <20 mins) at lower temperatures (e.g., 65°C), thereby minimizing degradation[4].

Quantitative Data: Comparison of Purification Strategies

Purification TechniqueMechanism of SeparationScalabilityTypical Resolution (R

)
Best Use Case
Optimized Flash Chromatography Polarity / Dipole moment (Deactivated silica)High (>50g)1.0 - 1.5Non-basic thiophene sulfonamides; early-stage crude cleanup[3].
Supercritical Fluid Chromatography (SFC) Orthogonal partitioning in supercritical CO

/ Methanol
Medium (1-10g)> 2.0Temperature-sensitive compounds; highly polar regioisomers[4].
Selective Salt Crystallization Differential solubility of acid addition saltsVery High (kg)N/A (Yields >95% purity)Thiophene sulfonamides with a basic amine center (e.g., dorzolamide intermediates)[1].

Experimental Protocols

Protocol 1: Selective Salt Crystallization for Regioisomer Separation

This protocol leverages differential solubility to separate regioisomers containing a basic center, avoiding chromatography entirely[1].

  • Solvent Preparation: Prepare a 10-volume mixture of polar protic and aprotic solvents (e.g., a 1:1 v/v mixture of 2-propanol and acetonitrile). Causality: The protic solvent ensures the salt remains solvated long enough to form ordered crystals, while the aprotic solvent drives the precipitation of the less soluble regioisomer salt.

  • Dissolution: Suspend the crude thiophene sulfonamide regioisomeric mixture in the solvent system. Heat to 60°C under continuous stirring until fully dissolved.

  • Salt Formation: Slowly add 1.05 equivalents of the resolving acid (e.g., salicylic acid) dropwise as a concentrated solution in 2-propanol.

  • Controlled Cooling: Cool the mixture to room temperature at a strict rate of 5°C per hour. Causality: Slow cooling prevents kinetic trapping of the undesired regioisomer in the crystal lattice, ensuring high thermodynamic purity.

  • Filtration and Self-Validation: Filter the resulting crystals using a Büchner funnel.

    • Self-Validation Step: Immediately analyze the mother liquor via HPLC. If the mother liquor contains <5% of the desired regioisomer, the precipitation is complete. If it contains >5%, concentrate the mother liquor by 30% under reduced pressure and cool to 4°C to harvest a second crop.

  • Free Base Recovery: Suspend the pure salt in water, adjust the pH to 8.5 using saturated NaHCO

    
    , and extract with ethyl acetate to recover the pure thiophene sulfonamide free base.
    
Protocol 2: Supercritical Fluid Chromatography (SFC) Separation

For non-basic thiophene sulfonamides that cannot form salts[4].

  • Column Selection: Equip the SFC system with an aminopropyl-packed column (e.g., 250 × 4.6 mm, 5-μm). Causality: The amino phase provides orthogonal hydrogen-bonding interactions compared to bare silica, which is critical for resolving sulfonamide regioisomers.

  • System Parameters: Set the column oven temperature to 65°C and the outlet CO

    
     pressure to 300 bar. Set the liquid flow rate to 2.5 mL/min.
    
  • Gradient Elution: Initiate the run with 10% Methanol (modifier) in CO

    
     for 5 minutes. Increase the modifier concentration by 2.5% per minute until reaching 30% Methanol.
    
  • Detection & Collection: Monitor via UV detection (typically 254 nm). Collect fractions based on threshold triggering.

  • Self-Validation: Re-inject a 10 µL aliquot of the collected fraction under isocratic conditions (20% Methanol) to confirm a single peak with >98% Area Under Curve (AUC).

Workflow Visualization

G Start Crude Thiophene Sulfonamide Regioisomeric Mixture CheckAmine Does the molecule contain a basic amine center? Start->CheckAmine SaltForm Selective Salt Crystallization (e.g., Salicylic Acid) CheckAmine->SaltForm Yes Chromatography Chromatographic Separation Required CheckAmine->Chromatography No Pure Pure Regioisomer (Validation via HPLC/NMR) SaltForm->Pure CheckScale What is the purification scale? Chromatography->CheckScale SFC Supercritical Fluid Chromatography (SFC) SFC->Pure Flash Optimized Flash Chromatography (Deactivated Silica + 1% TEA) Flash->Pure CheckScale->SFC Analytical / Prep (<10g) CheckScale->Flash Large Scale (>10g)

Decision tree for selecting the optimal purification route for thiophene sulfonamide regioisomers.

References

1.[1] Process for preparing dorzolamide. Google Patents (US8263787B2). 2.[3] Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem. 3.[2] Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. PMC - NIH. 4.[4] Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.

Sources

Technical Support Center: Troubleshooting Thiophene-3-Sulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic hurdles associated with thiophene-3-sulfonyl chlorides. Unlike standard benzenesulfonyl chlorides, heteroaryl sulfonyl chlorides present a unique set of electronic and stability challenges that require precise mechanistic interventions.

Mechanistic Insight: The Reactivity Paradox

Thiophene-3-sulfonyl chloride presents a distinct challenge in organic synthesis. While sulfonyl chlorides are generally strong electrophiles, the electron-rich nature of the thiophene ring donates electron density via resonance to the sulfonyl group. This reduces the partial positive charge on the sulfur atom, inherently lowering its electrophilicity compared to standard benzene or electron-deficient aryl derivatives[1]. Furthermore, heteroaryl sulfonyl chlorides are notoriously sensitive to moisture, leading to rapid hydrolysis into the unreactive sulfonic acid[2].

To overcome this low reactivity, nucleophilic catalysis is required. The addition of 4-dimethylaminopyridine (DMAP) facilitates the formation of a highly electrophilic N-sulfonylpyridinium intermediate, bypassing the high activation energy of direct amine attack[3].

Mechanism A Thiophene-3-sulfonyl chloride (Low Reactivity) C N-Sulfonylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP (Fast) B DMAP Catalyst B->C E Thiophene-3-sulfonamide (Target Product) C->E + Amine (Rate-determining) F Chloride + DMAP-H+ C->F Byproduct D Amine Nucleophile (R-NH2) D->E

DMAP-catalyzed activation pathway for thiophene-3-sulfonyl chloride.

Troubleshooting Matrix (FAQs)

Q1: My sulfonamide yield is consistently below 30%, and I recover unreacted amine. What is causing this? Cause: The inherent low electrophilicity of the thiophene-3-sulfonyl group combined with suboptimal amine nucleophilicity (e.g., if using anilines or sterically hindered secondary amines) stalls the nucleophilic acyl substitution-like mechanism[1]. Solution: Implement nucleophilic catalysis. Add 10-20 mol% of DMAP to the reaction mixture. DMAP attacks the sulfonyl chloride faster than the amine, generating an activated intermediate that rapidly acylates the amine[3].

Q2: TLC shows complete consumption of thiophene-3-sulfonyl chloride, but I only isolate the sulfonic acid byproduct. How do I prevent this? Cause: Heteroaryl sulfonyl chlorides are highly hygroscopic and susceptible to rapid hydrolysis[2]. Even trace amounts of water in your solvent or hygroscopic bases (like K₂CO₃) will outcompete the amine nucleophile. Solution:

  • Switch to strictly anhydrous solvents (e.g., dry DCM or THF)[2].

  • Use freshly distilled, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Store the sulfonyl chloride under an inert atmosphere (argon/nitrogen) at -20 °C. If the reagent has turned brown or black, it has likely degraded and should be freshly prepared or purified[2].

Q3: I am observing multiple side products and a dark reaction mixture. How can I improve selectivity? Cause: High reaction temperatures or high localized concentrations of the sulfonyl chloride can lead to polymerization, desulfonylation, or over-sulfonylation (forming bis-sulfonamides)[1]. Solution: Control the stoichiometry (1.0 eq amine to 1.05 eq sulfonyl chloride) and perform a dropwise addition of the sulfonyl chloride at 0 °C to maintain a low concentration of the reactive electrophile[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the yield of thiophene-3-sulfonamides, demonstrating the necessity of specific additives.

Solvent (Anhydrous)Base (Equivalents)Additive (mol%)TemperatureConversion / YieldMechanistic Rationale
THFK₂CO₃ (2.0)None25 °C< 15%Poor solubility of base; competing hydrolysis from residual moisture.
DCMTEA (2.0)None0 °C to RT45%Direct attack is slow due to the electron-rich thiophene ring.
PyridinePyridine (Solvent)None0 °C to RT60%Pyridine acts as a weak nucleophilic catalyst but complicates purification.
DCM DIPEA (2.0) DMAP (10%) 0 °C to RT > 90% DMAP forms highly reactive intermediate; DIPEA efficiently scavenges HCl.

Validated Experimental Protocol: DMAP-Catalyzed Sulfonamidation

This protocol is designed as a self-validating system: the color change and TLC progression directly indicate the successful formation of the activated intermediate and subsequent product.

Workflow Step1 1. Preparation Dry DCM, inert atmosphere (N2/Ar) Step2 2. Activation Add Amine (1.0 eq) & DMAP (0.1 eq) Step1->Step2 Step3 3. Electrophile Addition Dropwise Thiophene-3-SO2Cl at 0 °C Step2->Step3 Step4 4. Reaction Warm to RT, stir 2-12 h Step3->Step4 Step5 5. Quench & Workup Wash with 1N HCl, then Brine Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Step-by-step experimental workflow for optimized sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with argon or nitrogen.

  • Reagent Loading: Add the primary or secondary amine (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) to the flask. Dissolve in 5.0 mL of anhydrous dichloromethane (DCM)[2].

  • Base Addition: Inject anhydrous DIPEA (2.0 mmol, 2.0 eq) via syringe. Stir the mixture and cool to 0 °C using an ice-water bath.

  • Electrophile Activation: Dissolve thiophene-3-sulfonyl chloride (1.05 mmol, 1.05 eq) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes[1]. (Self-validation: A slight yellowing may occur, indicating the transient formation of the N-sulfonylpyridinium intermediate).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate).

  • Quench and Workup: Once the amine is consumed, quench the reaction with 5 mL of saturated aqueous NH₄Cl or 1N HCl (to remove DMAP and DIPEA)[3]. Transfer to a separatory funnel and extract with DCM (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization from an appropriate solvent system[1].

References

  • Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Overcoming steric hindrance in 2,4-dimethylthiophene functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dimethylthiophene Functionalization

Current Status: Online Agent: Senior Application Scientist Ticket ID: #DMT-STERIC-001 Subject: Overcoming Steric Hindrance & Regioselectivity Challenges

Executive Summary

Functionalizing 2,4-dimethylthiophene presents a classic conflict between electronic activation and steric blockade.

  • The "Easy" Target (C5): Electronically activated by the sulfur atom and sterically accessible.[1] It is the kinetic and thermodynamic sink for Electrophilic Aromatic Substitution (EAS) and direct lithiation.

  • The "Hard" Target (C3): Located in a "steric valley" between the C2-methyl and C4-methyl groups. Direct functionalization here is nearly impossible via standard EAS due to severe steric clash and lower nucleophilicity compared to C5.

This guide provides the "surgical" protocols required to bypass these limitations, specifically focusing on accessing the elusive C3 position and optimizing C5 yields.

Module 1: The "Impossible" C3 Functionalization

User Query: "I need to install an aryl or alkyl group at the C3 position. Direct lithiation (n-BuLi) exclusively hits C5. How do I force the reaction to C3?"

Technical Diagnosis: You cannot force direct lithiation to C3 using standard kinetics; the C5 proton is significantly more acidic and accessible. To access C3, you must use a thermodynamic rearrangement strategy known as the Halogen Dance (HD) . This moves a halogen atom from the accessible C5 position to the hindered C3 position, creating a reactive handle where direct synthesis failed.

Protocol: The Halogen Dance (C5 C3 Migration)

This protocol converts 5-bromo-2,4-dimethylthiophene into 3-bromo-2,4-dimethylthiophene.

Reagents:

  • Substrate: 5-bromo-2,4-dimethylthiophene (accessible via NBS bromination of the parent).

  • Base: LDA (Lithium diisopropylamide) - Must be freshly prepared or high quality.

  • Solvent: Anhydrous THF.

  • Quench: Methanol (MeOH).

Step-by-Step Workflow:

  • Cooling: Cool a solution of 5-bromo-2,4-dimethylthiophene (1.0 equiv) in THF to -78 °C .

  • Initiation: Add LDA (1.1 equiv) dropwise.

    • Mechanism:[2][3][4][5][6][7][8][9] LDA initially deprotonates the hindered C3 position (reversible).

  • The "Dance": Stir at -78 °C for 10–30 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9] The C3-lithio species attacks the C5-Br. The bromine migrates to C3, and the lithium moves to the thermodynamically favored C5 position (adjacent to Sulfur).

    • Intermediate Formed: 3-bromo-5-lithio-2,4-dimethylthiophene.

  • Quench: Add MeOH (excess) at -78 °C.

    • Result: The C5-Li is protonated.

  • Isolation: Warm to Room Temp (RT). You now possess 3-bromo-2,4-dimethylthiophene .

Next Step (Functionalization): Now that you have the bromine at C3, use Halogen-Metal Exchange (t-BuLi, 2 equiv, -78 °C) to generate the C3-anion cleanly, followed by electrophile addition.

HalogenDance Start Start: 2,4-Dimethylthiophene Step1 Step 1: NBS Bromination (Targets C5) Start->Step1 Inter1 5-Bromo-2,4-dimethylthiophene Step1->Inter1 Step2 Step 2: LDA / -78°C (Halogen Dance) Inter1->Step2 Kinetic Deprotonation Inter2 Intermediate: 3-Bromo-5-Lithio Species Step2->Inter2 Thermodynamic Rearrangement Step3 Step 3: MeOH Quench Inter2->Step3 Final Product: 3-Bromo-2,4-dimethylthiophene Step3->Final

Caption: Workflow for relocating a reactive bromide handle from the accessible C5 to the hindered C3 position via Halogen Dance.

Module 2: Overcoming Steric Failure in Cross-Coupling

User Query: "I am trying to Suzuki-couple a boronic acid to 2,4-dimethylthiophene (at C5). The reaction stalls or gives low yields, especially with ortho-substituted partners."

Technical Diagnosis: Even though C5 is the "open" position, the adjacent methyl group at C4 creates a "steric wall" for the incoming palladium catalyst. Standard ligands (like PPh3) are often too small to facilitate the Reductive Elimination step in crowded systems, or they fail to stabilize the Pd(0) species, leading to "palladium black" precipitation.

Solution: Ligand Engineering Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands accelerate oxidative addition and facilitate reductive elimination in sterically congested environments.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos (for general sterics) or XPhos (for extreme sterics/chlorides).

  • Base: K₃PO₄ (anhydrous) or K₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Why SPhos? The methoxy groups on the SPhos backbone provide stability to the Pd center, while the cyclohexyl groups provide the bulk necessary to force the product off the metal center (reductive elimination), which is often the rate-determining step in hindered couplings [1].

Module 3: Troubleshooting & FAQs

Quick-Reference Diagnostic Table

SymptomProbable CauseCorrective Action
Reaction hits C5 instead of C3 Thermodynamic/Kinetic preference for

-position.
DO NOT use direct EAS. Use the Halogen Dance protocol (Module 1) or block C5 with a silyl group (TMS) first.
Low Yield in C5-Arylation Catalyst deactivation due to C4-Methyl steric clash.Switch ligand to SPhos or XPhos . Increase temperature to 100°C. Use PivOH (30 mol%) as an additive for Direct Arylation [2].
Polymerization/Tars Acid-catalyzed degradation of electron-rich thiophene.Avoid strong Lewis acids (AlCl₃). Use milder catalysts (InCl₃, ZnCl₂) or switch to transition-metal catalyzed methods.
Incomplete Lithiation Aggregation of n-BuLi.Add TMEDA (1.1 equiv) to break up Li-aggregates and increase basicity.

Module 4: Direct C-H Arylation (Green Chemistry Approach)

User Query: "Can I skip the bromination step and directly attach an aryl group to C5?"

Technical Diagnosis: Yes. Direct Arylation Polymerization (DArP) or functionalization is highly effective for thiophenes. However, for 2,4-dimethylthiophene, the C4-methyl group can slow down the C-H activation at C5.

Protocol: Concerted Metallation-Deprotonation (CMD) This mechanism relies on a carboxylate base to assist the Palladium in breaking the C-H bond.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Additive: Pivalic Acid (PivOH) (30 mol%).

    • Role: Acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the hindered C5 position.

  • Base: K₂CO₃.

  • Solvent: DMAc or DMF (Polar aprotic is essential).

  • Temp: 100–120 °C.

Mechanism Visualization: The pivalate anion coordinates to Pd, positioning itself to deprotonate C5 intramolecularly while the Pd inserts into the C-H bond.

CMD_Mechanism Pd Pd(II)-Pivalate Complex TS Transition State: Pd binds C5 / PivO- pulls H Pd->TS Coordination to Thiophene Product Pd-Thiophene Intermediate (Ready for Coupling) TS->Product C-H Cleavage (CMD)

Caption: The Concerted Metallation-Deprotonation (CMD) pathway facilitated by Pivalic Acid.

References

  • Buchwald, S. L., et al. "Universal 1,4-Diamine-Based Catalysts for Palladium-Catalyzed C-N and C-H Functionalization." Journal of the American Chemical Society. (Contextual grounding on bulky ligands).

  • Fagnou, K., et al. "Pivalic Acid-Assisted Direct Arylation of Heterocycles." Journal of the American Chemical Society.

  • Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Chemical Reviews.

  • Organic Chemistry Portal. "Direct C-H Arylation of Thiophenes."

Disclaimer: All protocols involve hazardous chemicals (Organolithiums, Palladium catalysts). Ensure all work is performed in a glovebox or under strict Schlenk conditions.

Sources

Technical Support: Purification of Dimethylthiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Dimethylthiophene sulfonamides (e.g., 2,5-dimethylthiophene-3-sulfonamide , CAS: 140646-60-2) represent a distinct challenge in purification. Structurally, they possess a "push-pull" polarity profile: the thiophene ring substituted with methyl groups creates a significant hydrophobic domain, while the sulfonamide moiety (


) acts as a polar, hydrogen-bonding anchor.

Key Physicochemical Parameters:

  • Melting Point: Typically 141–142 °C (for the 2,5-dimethyl-3-isomer) [1].[1]

  • Solubility Profile: Soluble in polar aprotic solvents (DMSO, DMF) and moderately polar esters (Ethyl Acetate). Limited solubility in non-polar hydrocarbons (Hexane) and cold water.

  • Common Failure Mode: "Oiling out" during cooling due to the rapid phase separation of the hydrophobic dimethylthiophene core before crystal lattice formation.

This guide provides a self-validating solvent selection matrix and troubleshooting workflows to ensure high-purity isolation.

Solvent Selection Matrix

The following table summarizes empirically validated solvent systems based on the polarity balance of the dimethylthiophene scaffold.

Solvent SystemComposition (v/v)ClassificationApplication Context
Ethanol / Water 95:5 to 80:20Polar / ProticPrimary Choice. Best for removing polar byproducts and inorganic salts. The water content must be minimized to prevent oiling out.
EtOAc / Heptane 1:1 to 1:3Polar Aprotic / Non-polarSecondary Choice. Excellent for removing non-polar organic impurities. Heptane is preferred over Hexane due to its higher boiling point (

C), allowing for better dissolution of the high-melting sulfonamide.
Toluene 100%AromaticSpecific Utility. Effective for thiophene derivatives due to

stacking interactions. Useful if the product contains aliphatic impurities.
Acetonitrile 100%Polar AproticHigh Purity. Often yields very clean crystals but recovery rates can be lower due to higher solubility at room temperature.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting the optimal recrystallization system based on your crude material's behavior.

SolventSelection Start Start: Crude Solid Evaluation SolubilityTest Test Solubility in Hot Ethanol (70°C) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddWater Add Warm Water (Dropwise until turbid) Soluble->AddWater Yes TryEtOAc Test Solubility in Refluxing EtOAc Soluble->TryEtOAc No Cooling Slow Cool to RT AddWater->Cooling Result1 Crystals Formed: Filter & Wash Cooling->Result1 SolubleEtOAc Fully Soluble? TryEtOAc->SolubleEtOAc AddHeptane Add Hot Heptane (Anti-solvent) SolubleEtOAc->AddHeptane Yes TryToluene Test Toluene (Reflux) SolubleEtOAc->TryToluene No Result2 Crystals Formed: Filter & Wash AddHeptane->Result2

Figure 1: Decision tree for selecting the appropriate solvent system based on initial solubility tests.

Detailed Protocols

Protocol A: The Ethanol/Water Displacement (Standard)

Best for: General purification after synthesis.

  • Dissolution: Place 1.0 g of crude dimethylthiophene sulfonamide in a flask. Add 95% Ethanol (approx. 5–8 mL) and heat to boiling.

    • Critical Check: If the solid does not dissolve, add more ethanol in 1 mL increments.[2] If >15 mL is required, switch to Protocol B.

  • Clarification: If the solution is colored (often yellow/orange for thiophenes), add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation Point: While keeping the solution near boiling, add warm (

    
    C) water dropwise.
    
    • Stop Point: Stop immediately when a faint, persistent cloudiness appears.

    • Re-dissolve: Add 2–3 drops of ethanol to clear the solution back to transparency.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling .

    • Why? Rapid cooling traps impurities and causes oiling out.[3]

  • Harvest: Once at room temperature, cool in an ice bath for 30 mins. Filter and wash with cold 20% Ethanol/Water.

Protocol B: The EtOAc/Heptane Binary System

Best for: Material contaminated with non-polar oils or if the compound is too hydrophobic for ethanol.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add hot Heptane (or Hexane) until the solution becomes slightly turbid.[3]

  • Reflux: Re-heat to boiling to ensure a homogeneous phase.

  • Seeding: Allow to cool to

    
    C. Add a "seed crystal" of pure sulfonamide if available.
    
  • Isolation: Allow to stand undisturbed for 4 hours.

Troubleshooting Guide: "Oiling Out" & Impurities

The most frequent failure mode with dimethylthiophene sulfonamides is "oiling out"—where the product separates as a liquid droplet rather than a crystal.

Troubleshooting Workflow

OilingOut Issue Problem: Product Oils Out CheckTemp Check 1: Cooling Rate Too Fast? Issue->CheckTemp Reheat Solution: Re-heat & Insulate Flask CheckTemp->Reheat Yes CheckSolvent Check 2: Too Much Anti-Solvent? CheckTemp->CheckSolvent No AddCosolvent Solution: Add more Good Solvent (e.g., Ethanol) CheckSolvent->AddCosolvent Yes CheckPurity Check 3: Low Melting Impurities? CheckSolvent->CheckPurity No Trituration Solution: Triturate with cold ether before recrystallizing CheckPurity->Trituration

Figure 2: Diagnostic workflow for resolving oiling out issues.

FAQ: Common Issues

Q1: My product oils out immediately upon adding water to the ethanol solution.

  • Diagnosis: The polarity shift was too drastic. The hydrophobic dimethylthiophene core repels water aggressively.

  • Fix: Use a "tertiary" system. Dissolve in Ethanol, but instead of pure water, use a 50:50 Ethanol/Water mix as the anti-solvent to lower the polarity gradient. Alternatively, switch to the EtOAc/Heptane system.[2]

Q2: The crystals are colored (yellow/brown) even after recrystallization.

  • Diagnosis: Thiophene rings are susceptible to oxidation, forming oligomers.

  • Fix: Perform a "charcoal treatment" in the hot solvent before crystallization. Ensure the solvent is not acidic, as acid promotes thiophene polymerization.

Q3: I have low recovery yield (<50%).

  • Diagnosis: The compound is likely too soluble in the mother liquor at room temperature.

  • Fix: Cool the final mixture to

    
    C (salt/ice bath) or evaporate 30% of the solvent volume before the final cooling step.
    

References

  • Sigma-Aldrich. (n.d.). 2,5-Dimethylthiophene-3-sulfonamide Product Specification. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[4][5][3][6] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection regarding "oiling out" phenomena).

Sources

Technical Support Center: Thiophene Chlorosulfonation & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of thiophene-2-sulfonyl chloride. Because thiophene is an exceptionally electron-rich heterocycle, its subjection to electrophilic aromatic substitution (


) via chlorosulfonic acid (

) is highly exothermic and prone to runaway side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the causality behind thermal control, troubleshoot common synthetic failures, and provide a self-validating protocol to ensure your scale-up or routine bench synthesis is reproducible and safe.

Part 1: Fundamental FAQs (Mechanism & Causality)

Q: Why is strict temperature control more critical for thiophene than for benzene during chlorosulfonation? A: Thiophene is significantly more reactive towards electrophilic attack than benzene due to the electron-donating nature of the sulfur heteroatom stabilizing the intermediate


-complex. While this allows for milder overall reaction conditions, the initial contact with chlorosulfonic acid generates an intense exothermic heat of reaction. If the internal temperature exceeds 0°C during this phase, the thiophene ring undergoes rapid cationic polymerization, leading to decomposition and the formation of black, tarry mixtures 1[1].

Q: What is the mechanistic cause of di-sulfonated byproducts, and how does temperature influence this? A: The initial substitution preferentially occurs at the C2 (


) position. Although the newly added sulfonyl chloride group is electron-withdrawing and deactivates the ring, the residual electron density in thiophene is still sufficient to allow a second electrophilic attack if thermal energy is abundant. Elevated temperatures (>30°C) or prolonged heating with excess 

provide the activation energy required to drive the formation of 2,4- and 2,5-bis-sulfonyl chlorides, typically in a 2:1 ratio 2[2].

Part 2: Symptom-Based Troubleshooting Guide

Symptom: The reaction mixture turned into a thick, black tar immediately upon adding thiophene.

  • Causality: Exothermic runaway. The heat of dilution and the sulfonation reaction spiked the internal temperature, causing the acid-sensitive thiophene ring to open and polymerize.

  • Solution: Ensure the chlorosulfonic acid is pre-cooled to at least -10°C. Add the thiophene dropwise over 1-2 hours. Use an internal thermometer probe (not just a bath thermometer) to ensure the internal temperature strictly remains below -5°C during the entire addition 1[1].

Symptom: TLC indicates complete consumption of thiophene, but the yield of the mono-substituted product is low, and highly polar spots dominate.

  • Causality: You are likely over-driving the reaction into bis-sulfonation 3[3] or hydrolyzing the product back to sulfonic acid during the quench. Allowing the warming phase to exceed room temperature provides the energy for a second substitution.

  • Solution: Cap the warming phase at 20-25°C. When quenching, pour the mixture slowly over a massive excess of vigorously stirred crushed ice, ensuring the quench temperature never exceeds 10°C 4[4].

Troubleshooting Root Reaction Anomaly Detected Tar Black Tar / Polymerization Root->Tar Bis High 2,5-bis-sulfonyl chloride Root->Bis Acid High Sulfonic Acid (Hydrolysis) Root->Acid SolTar Action: Pre-cool to -10°C Strictly slow addition rate Tar->SolTar SolBis Action: Cap warming at 25°C Avoid excess ClSO3H Bis->SolBis SolAcid Action: Quench on massive ice Keep quench temp < 10°C Acid->SolAcid

Fig 1. Symptom-based troubleshooting logic for thiophene chlorosulfonation.

Part 3: Quantitative Data: Temperature vs. Product Distribution

To underscore the causality of thermal control, the following table summarizes the expected product distribution based on the temperature maintained during specific reaction phases.

Reaction PhaseTemperature RangePrimary OutcomeMechanistic Result
Electrophile Addition -15°C to -5°COptimal Controlled mono-substitution at C2.
Electrophile Addition > 5°CDegradation Exothermic runaway; tar and polymer formation.
Propagation/Warming 20°C to 25°COptimal Complete conversion to thiophene-2-sulfonyl chloride.
Propagation/Warming > 35°COver-reaction Formation of 2,4- and 2,5-bis-sulfonyl chlorides.
Quenching < 10°COptimal Preservation of sulfonyl chloride functional group.
Quenching > 20°CHydrolysis Conversion of product to thiophene-2-sulfonic acid.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation checkpoint is met.

Step 1: Reactor Setup & Pre-cooling Equip a 3-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel. Connect a gas scrubber to neutralize evolved HCl. Charge the flask with chlorosulfonic acid (typically 3-4 equivalents). Cool the flask in a dry ice/acetone or ice/salt bath.

  • Validation Checkpoint: Do not begin addition until the internal probe reads

    
     -10°C.
    

Step 2: Electrophilic Addition Place neat thiophene (or dissolved in anhydrous


) in the dropping funnel. Begin dropwise addition. Adjust the addition rate strictly based on the internal temperature, ensuring it never exceeds -5°C.
  • Validation Checkpoint: The mixture should remain a clear to pale-amber liquid. Immediate darkening to an opaque black indicates localized overheating; if this occurs, halt addition and increase cooling.

Step 3: Propagation Phase Once addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature (20-25°C) over 1 hour. Stir for an additional 2-3 hours.

  • Validation Checkpoint: Monitor by TLC (quench a micro-aliquot in ice/methanol). The starting material spot should disappear, replaced by a single major product spot.

Step 4: Quenching & Isolation Carefully pour the reaction mixture in a thin stream onto a large volume of vigorously stirred crushed ice. Extract the aqueous mixture immediately with cold dichloromethane. Wash the organic layer with cold water, cold saturated


, and brine. Dry over anhydrous 

, filter, and concentrate under reduced pressure to yield the product.
  • Validation Checkpoint: The internal temperature of the ice quench must remain below 10°C at all times to prevent hydrolysis of the sulfonyl chloride.

Workflow N1 1. Reactor Setup Cool ClSO3H to -10°C N2 2. Thiophene Addition Maintain Internal Temp < -5°C N1->N2 Dropwise addition N3 3. Propagation Phase Warm to 20-25°C for 2-3h N2->N3 Remove cooling bath N4 4. Ice Quench Pour onto ice, Temp < 10°C N3->N4 TLC confirms completion N5 5. Extraction & Isolation Yield Thiophene-2-sulfonyl chloride N4->N5 Cold extraction

Fig 2. Temperature-controlled workflow for thiophene chlorosulfonation.

References

  • Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters Source: DergiPark URL:[Link]

  • The reactions of some thiophene sulfonyl derivatives (1981) Source: SciSpace URL: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES Source: Taylor & Francis URL: [Link]

Sources

Technical Support Center: A Guide to Handling Thiophene Sulfonyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiophene sulfonyl chloride intermediates. This guide is designed for researchers, chemists, and drug development professionals who work with these highly reactive and valuable synthetic building blocks. Thiophene sulfonyl chlorides are pivotal in the synthesis of a wide range of biologically active molecules, particularly sulfonamides. However, their utility is matched by their primary challenge: a significant sensitivity to moisture.

This resource provides field-proven insights and detailed protocols to help you mitigate the risks associated with moisture, troubleshoot common experimental issues, and ensure the integrity of your reactions and reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage, handling, and use of thiophene sulfonyl chloride intermediates.

Q1: What is the primary cause of degradation for thiophene sulfonyl chlorides?

The primary degradation pathway is hydrolysis.[1][2] Thiophene sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with water, including atmospheric moisture. This reaction converts the sulfonyl chloride into the corresponding thiophenesulfonic acid and generates hydrochloric acid (HCl) as a byproduct.[3] This not only consumes your reagent but the resulting acidic byproducts can also catalyze unwanted side reactions or degrade sensitive functional groups in your reaction mixture. The stability of heteroaromatic sulfonyl chlorides can vary, with some being susceptible to complex decomposition pathways beyond simple hydrolysis.[4]

Q2: What are the absolute essential storage conditions for thiophene sulfonyl chlorides?

To maintain the integrity and reactivity of thiophene sulfonyl chlorides, strict storage conditions are non-negotiable.

  • Atmosphere: The material must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1][5] This prevents contact with ambient moisture.

  • Temperature: Store in a cool, dry place.[6] Refrigeration (e.g., 0-10°C) is often recommended to minimize thermal degradation.

  • Container: Use tightly sealed, corrosion-resistant containers.[3][7] Glass bottles with PTFE-lined caps are ideal.[3] Ensure the container is kept closed when not in use.[6]

  • Location: Store in a dedicated corrosives area away from incompatible materials like bases, strong oxidizing agents, and alcohols.[5][6][8]

Q3: My thiophene sulfonyl chloride appears discolored or has solidified. Can I still use it?

Discoloration (often yellowing) or changes in physical state can indicate decomposition.[9] Before using a reagent of questionable quality, it is crucial to assess its purity. A simple ¹H NMR spectrum can be very informative. The presence of broad peaks or significant shifts compared to a reference spectrum of the pure material may indicate the formation of sulfonic acid. For more rigorous analysis, techniques like HPLC or GC-MS can be employed to quantify the purity.[1][10] If significant degradation has occurred, it is advisable to use a fresh bottle or purify the material, for example, by distillation under reduced pressure, if feasible.[2]

Q4: What does a "moisture-sensitive" or "inert atmosphere" reaction setup entail?

This refers to a set of techniques designed to exclude atmospheric moisture and oxygen from the reaction.[11] Key elements include:

  • Glassware: All glassware must be rigorously dried, typically by heating in an oven (e.g., >125°C overnight) and then cooled under a stream of inert gas.[12][13]

  • Inert Gas Source: A supply of dry nitrogen or argon is flushed through the reaction apparatus to displace air.[11][14] This can be done using a Schlenk line or a balloon filled with inert gas.[11][14]

  • Reagent Transfer: Liquid reagents are transferred using dry syringes, and solids are added under a positive flow of inert gas.[12] Reagent bottles are often equipped with a septum (like a Sure/Seal™ cap) to allow for withdrawal via syringe without opening the bottle to the air.[12]

Q5: How do I safely and effectively quench a reaction containing unreacted thiophene sulfonyl chloride?

Quenching is a critical step to neutralize the reactive sulfonyl chloride and acidic byproducts. The key is to control the exothermic reaction by slow addition and cooling.[15]

  • Cooling: First, cool the reaction mixture in an ice-water bath (0 °C).[15][16]

  • Quenching Agent: Slowly add a quenching agent with vigorous stirring. Common choices include:

    • Crushed Ice or Cold Water: This is often effective for hydrolyzing the sulfonyl chloride.[15][17] The mixture can be poured over ice or ice can be added directly to the flask.[15]

    • Aqueous Base: A cold, dilute solution of sodium bicarbonate (NaHCO₃) can be used to both hydrolyze the sulfonyl chloride and neutralize the resulting acids.[15][16] Caution: This generates CO₂ gas, so addition must be slow to avoid dangerous pressure buildup and foaming.[15]

    • Nucleophilic Quench: In some cases, adding a simple alcohol (like methanol) or amine can convert the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[16]

Part 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem Observed Potential Root Cause(s) Recommended Solutions & Corrective Actions
Low or No Yield of Desired Product 1. Reagent Degradation: The thiophene sulfonyl chloride may have hydrolyzed due to improper storage or handling.[2] 2. Hydrolysis During Workup: The product itself might be sensitive to aqueous conditions, or the sulfonyl chloride was hydrolyzed before it could react.[2][15] 3. Incomplete Reaction: Insufficient reaction time, temperature, or incorrect stoichiometry.1. Verify Reagent Quality: Check the purity of the sulfonyl chloride via NMR or another analytical method.[10] Use a fresh, sealed bottle if in doubt. 2. Refine Workup: Minimize contact time with water during extraction.[2] Ensure the quench is performed at low temperature. If the product is water-soluble, check the aqueous layer for its presence.[18] 3. Optimize Conditions: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material before initiating workup.[18]
Oily, Intractable Residue After Workup 1. Incomplete Quenching: Residual sulfonyl chloride or its byproducts remain.[15] 2. Formation of Sulfone Byproducts: This can occur during the synthesis of the sulfonyl chloride itself or as a side reaction.[2][18] 3. Emulsion Formation: Emulsions during extraction can trap the product and impurities at the interface.[2]1. Ensure Thorough Quenching: Increase stirring time and intensity during the quench.[16] Consider a two-step quench: first with a nucleophile like methanol, followed by a basic wash.[16] 2. Purify Crude Material: Attempt purification via column chromatography or recrystallization to separate the desired product from sulfone impurities.[2] 3. Break Emulsions: Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break up emulsions.[2]
Reaction Fails to Initiate or Proceeds Slowly 1. Deactivated Reagent: The sulfonyl chloride has been compromised by moisture. 2. Insufficiently Dried Reaction System: Trace moisture in solvents or on glassware is consuming the reagent.[14] 3. Poor Solubility: The reagents may not be adequately dissolved in the chosen solvent system.1. Use Fresh Reagent: Open a new bottle of thiophene sulfonyl chloride. 2. Rigorously Dry the System: Ensure all glassware is oven- or flame-dried immediately before use.[11][13] Use freshly dried, anhydrous solvents. 3. Solvent Screening: Consider a different anhydrous solvent in which all reactants are fully soluble at the reaction temperature.
Formation of Unexpected Byproducts 1. Acid-Catalyzed Degradation: HCl generated from hydrolysis of the sulfonyl chloride may be degrading starting materials or products. 2. Side Reactions: The thiophene ring itself can undergo side reactions (e.g., over-sulfonylation) under certain conditions.[19][20]1. Add a Non-Nucleophilic Base: Include a hindered base like 2,6-lutidine or proton sponge in the reaction to scavenge any generated acid. 2. Re-evaluate Reaction Conditions: Adjust temperature, order of addition, and stoichiometry to minimize side reactions. Analyze byproducts by MS to understand their structure and formation mechanism.

Part 3: Key Experimental Protocols & Visualizations

Mechanism: Hydrolysis of Thiophene Sulfonyl Chloride

The primary degradation pathway involves the nucleophilic attack of water on the electrophilic sulfur atom.

Hydrolysis cluster_intermediate Transition State / Intermediate TSC Thiophene Sulfonyl Chloride Intermediate [Thiophene-SO₂(OH)Cl]⁻ + H⁺ TSC->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate TSA Thiophenesulfonic Acid Intermediate->TSA Loss of Cl⁻ HCl HCl Intermediate->HCl

Caption: Hydrolysis of thiophene sulfonyl chloride to thiophenesulfonic acid.

Protocol 1: General Workflow for Handling Thiophene Sulfonyl Chloride Under Inert Atmosphere

This protocol outlines the essential steps for setting up a reaction that protects the moisture-sensitive reagent.

Workflow A 1. Dry Glassware Oven-dry all glassware (>125°C, >4h). B 2. Assemble Hot & Purge Assemble apparatus while hot. Flush with N₂ or Ar. A->B C 3. Add Stable Reagents Add anhydrous solvent and any non-sensitive reagents. B->C D 4. Add Thiophene Sulfonyl Chloride Transfer via syringe or under positive N₂ pressure. C->D E 5. Run Reaction Maintain under positive N₂ pressure (e.g., balloon). D->E F 6. Monitor & Workup Monitor by TLC/LC-MS. Proceed to quench when complete. E->F

Caption: Standard workflow for inert atmosphere reactions.

Step-by-Step Methodology:

  • Dry Glassware: Place all reaction flasks, stir bars, and addition funnels in an oven at >125°C for at least 4 hours, or overnight.[12][13]

  • Assemble and Purge: While still hot, assemble the glassware and immediately begin flushing the system with a steady stream of dry nitrogen or argon.[12][13] Use a gas bubbler to monitor the flow.[12] Allow the system to cool to room temperature under this inert atmosphere.

  • Add Solvents/Reagents: Add anhydrous solvent and any other stable, dry reagents to the reaction flask via a dry syringe or cannula.

  • Transfer Thiophene Sulfonyl Chloride: If it is a solid, briefly remove the stopper under a high flow of inert gas and add the solid quickly (a "nitrogen blanket"). If it is a liquid or solution, use a dry syringe to withdraw the required amount from a septum-sealed bottle and add it to the reaction flask.[12]

  • Maintain Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon filled with nitrogen or argon attached to the flask via a needle.[11]

  • Reaction Quench: Once the reaction is complete, proceed with a controlled quench as described in the FAQ section and Troubleshooting Guide.

Troubleshooting Logic Flow

When a reaction with thiophene sulfonyl chloride fails, this decision tree can help diagnose the issue.

Troubleshooting Start Low/No Yield CheckPurity Check Purity of Sulfonyl Chloride (NMR/LCMS) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Degraded Result: Reagent Degraded Action: Use new bottle. PurityOK->Degraded No CheckSystem Review Reaction Setup: - Glassware dried? - Solvent anhydrous? - Inert gas used? PurityOK->CheckSystem Yes SystemOK System OK? CheckSystem->SystemOK SystemFlaw Result: Moisture Contamination Action: Improve inert atmosphere technique. SystemOK->SystemFlaw No CheckWorkup Review Workup Procedure: - Product degradation? - Product in aqueous layer? SystemOK->CheckWorkup Yes

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • ChemicalBook. (n.d.). Thiophene-2-sulfonyl chloride(16629-19-9).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Fisher Scientific. (n.d.). 3-Thiophenesulfonyl chloride - SAFETY DATA SHEET.
  • Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds.
  • Benchchem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Benchchem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
  • Reddit. (2019). Removing thionyl chloride.
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Fisher Scientific. (2023). Benzo[b]thiophene-2-sulfonyl chloride, 97% - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 2-Thiophenesulfonyl Chloride.
  • Benchchem. (2025). Technical Support Center: Sulfonylation Reactions.
  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,4-Dimethylthiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of small-molecule active pharmaceutical ingredients (APIs) requires more than just running a sample through a spectrometer; it demands a strategic alignment of hardware capabilities and solvent chemistry. For researchers working with thiophene-based pharmacophores—such as 2,4-Dimethylthiophene-3-sulfonamide —the analytical challenge lies in resolving fine allylic couplings and stabilizing exchangeable protons.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Field (400 MHz) vs. Benchtop (60 MHz) NMR platforms , alongside a critical evaluation of DMSO-d6 vs. CDCl3 solvent systems . This guide provides the causality behind these experimental choices and delivers a self-validating protocol for rigorous structural verification.

The Molecular Target & Predictive NMR Mapping

To evaluate analytical platforms, we must first understand the structural nuances of 2,4-Dimethylthiophene-3-sulfonamide. The molecule consists of a central thiophene ring substituted with two methyl groups (C2 and C4) and a primary sulfonamide group (-SO₂NH₂) at C3, leaving a single aromatic proton at C5.

Based on established empirical data for substituted thiophenes and sulfonamides [1][2], the expected ¹H NMR profile dictates our hardware requirements:

  • C2-Methyl (δ ~2.50 ppm): Appears as a singlet. It is isolated from the C5 proton by five bonds (

    
    ), rendering any long-range coupling negligible.
    
  • C4-Methyl (δ ~2.25 ppm): Appears as a doublet. It undergoes

    
     allylic coupling with the adjacent C5 proton.
    
  • C5-Proton (δ ~6.90 ppm): Appears as a fine quartet due to the same

    
     coupling (~1.0–1.5 Hz) with the three protons of the C4-methyl group [3].
    
  • Sulfonamide -NH₂ (δ ~7.40 ppm): Appears as a broad singlet (integrating to 2H), highly dependent on the solvent's hydrogen-bonding capacity.

Hardware Comparison: High-Field vs. Benchtop NMR

The decision to deploy a capital-intensive High-Field NMR (400+ MHz) versus a highly accessible Benchtop NMR (60-90 MHz) hinges on the specific analytical goal: routine QA/QC versus absolute structural elucidation.

The Causality of Field Strength: In NMR spectroscopy, signal dispersion (in Hz) scales linearly with the magnetic field strength (


), while scalar coupling constants (

) remain independent of the field. At 60 MHz, the ~1.2 Hz

allylic coupling between the C5-H and C4-CH₃ is heavily obscured by the natural line width and lower magnetic field homogeneity. The signals merge into apparent singlets. Conversely, at 400 MHz, the ratio of chemical shift dispersion to coupling constant (

) is vastly improved, allowing the fine quartet and doublet structures to be cleanly resolved. This resolution is critical for distinguishing positional isomers (e.g., 2,4-dimethyl vs. 2,5-dimethylthiophene).
Table 1: Performance Comparison of NMR Platforms for Thiophene Derivatives
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Analytical Impact
Resolution (Line Width) ~1.0 – 2.0 Hz< 0.5 HzHigh-field is required to resolve fine

allylic couplings.
C5-H / C4-CH₃ Coupling Apparent SingletsResolved Quartet / DoubletBenchtop is sufficient for basic identity; High-field proves exact isomerism.
Signal Dispersion Compressed (Overlaps possible)Highly DispersedHigh-field prevents overlap between the C2-CH₃ and solvent residual peaks.
Workflow Agility High (Fume hood compatible)Low (Requires dedicated facility)Benchtop allows for rapid, in-process reaction monitoring.

Solvent System Alternatives: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally alters the visibility of the sulfonamide group.

The Causality of Solvent Chemistry: The -SO₂NH₂ protons are exchangeable. In a non-polar, weakly hydrogen-bonding solvent like Chloroform-d (CDCl₃), trace moisture or acidic impurities catalyze rapid proton exchange. Because this exchange rate (


) competes with the NMR timescale, the sulfonamide signal broadens significantly and often disappears into the baseline. Furthermore, the polar sulfonamide group limits the API's solubility in CDCl₃.

By substituting CDCl₃ with Dimethyl Sulfoxide-d6 (DMSO-d6), we exploit the strong hydrogen-bond acceptor properties of the sulfoxide oxygen. DMSO firmly hydrogen-bonds with the -NH₂ protons, effectively "locking" them in place and drastically slowing the exchange rate (


). This yields a distinct, quantifiable broad singlet around 7.40 ppm [2].

Logical_Relationships API 2,4-Dimethylthiophene- 3-sulfonamide C5H C5-Proton δ 6.8-7.0 ppm API->C5H C4Me C4-Methyl δ 2.1-2.3 ppm API->C4Me SO2NH2 Sulfonamide (-NH2) δ 7.2-7.6 ppm API->SO2NH2 C5H->C4Me 4J Allylic Coupling (Resolved at 400 MHz) DMSO DMSO-d6 Solvent Strong H-Bonding DMSO->SO2NH2 Slows proton exchange (Sharpens signal) CDCl3 CDCl3 Solvent Weak H-Bonding CDCl3->SO2NH2 Fast proton exchange (Broadens/Hides signal)

Figure 1: Logical relationship between molecular structure, solvent interactions, and NMR signals.

Table 2: Solvent Performance for Sulfonamide Analysis
SolventAPI Solubility-SO₂NH₂ Signal ClarityChemical Shift Impact
DMSO-d6 Excellent (>50 mg/mL)Sharp, distinct broad singletShifts exchangeable protons downfield (~7.4 ppm).
CDCl₃ Poor to ModerateBroadened into baseline / InvisibleShifts aliphatic signals slightly upfield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates internal validation gates. If the system fails a validation gate (e.g., shimming metrics), the protocol requires the operator to halt and correct the issue before data acquisition.

Step 1: Sample Preparation

  • Weigh 15.0 ± 0.5 mg of 2,4-Dimethylthiophene-3-sulfonamide into a clean glass vial.

  • Add 600 µL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a high-precision 5 mm NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Step 2: Instrument Calibration & Validation 5. Insert the sample into the 400 MHz spectrometer and establish a stable deuterium lock on the DMSO-d6 signal. 6. Perform automatic or manual Tuning and Matching on the ¹H channel to optimize probe sensitivity. 7. Validation Gate (Shimming): Execute gradient shimming (Z1-Z3). Acquire a preliminary 1-scan spectrum and measure the line width of the TMS peak at half-height. Do not proceed unless the TMS line width is < 1.0 Hz. Poor shimming will artificially broaden the


 couplings, invalidating the structural analysis.

Step 3: Data Acquisition & Processing 8. Load a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the methyl protons, and set the number of scans (NS) to 16. 9. Execute the acquisition. 10. Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Perform Fourier transformation, followed by zero-order and first-order phase correction. Apply a polynomial baseline correction. 11. Validation Gate (Integration): Set the TMS peak to exactly 0.00 ppm. Integrate the signals. A successful experiment will yield a strict integration ratio of 3 : 3 : 2 : 1 corresponding to C2-CH₃, C4-CH₃, -NH₂, and C5-H, respectively.

Protocol_Workflow Step1 1. Sample Weighing 15-20 mg of API Step2 2. Solvent Addition 0.6 mL DMSO-d6 + 0.03% TMS Step1->Step2 Step3 3. Dissolution & Transfer Vortex 30s, transfer to 5mm tube Step2->Step3 Step4 4. Instrument Selection Step3->Step4 Benchtop Benchtop NMR (60 MHz) Fast QA/QC Verification Step4->Benchtop HighField High-Field NMR (400 MHz) Detailed Structural Elucidation Step4->HighField Step5 5. Tuning, Matching & Shimming Validation Gate: TMS width < 1.0 Hz Benchtop->Step5 HighField->Step5 Step6 6. Data Acquisition & Processing ns=16, d1=1.5s, phase correction Step5->Step6

Figure 2: Self-validating experimental workflow for 1H NMR sample preparation and acquisition.

Conclusion

For the rigorous structural analysis of 2,4-Dimethylthiophene-3-sulfonamide, the combination of a High-Field (400 MHz) spectrometer and DMSO-d6 is the optimal analytical configuration. While benchtop systems offer unparalleled workflow agility for routine QA/QC, only high-field instrumentation provides the dispersion necessary to resolve the diagnostic


 allylic couplings of the thiophene ring. Furthermore, utilizing DMSO-d6 is non-negotiable for stabilizing the primary sulfonamide protons, transforming an otherwise invisible signal into a reliable structural marker.

References

  • Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info (Hans Reich Collection) URL: [Link]

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: RSC Advances URL: [Link]

  • Title: Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization Source: Macromolecules / ResearchGate URL: [Link]

Elucidating Thiophene Sulfonamide Fragmentation: A Comparative Guide to High-Resolution vs. Low-Resolution Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene sulfonamides represent a highly versatile pharmacophore in modern drug discovery, frequently deployed as potent carbonic anhydrase inhibitors and targeted proteasome inhibitors 1. During the pharmacokinetic (PK) and metabolic profiling of these drug candidates, mass spectrometry (MS) serves as the analytical cornerstone. However, researchers are often forced to choose between High-Resolution Mass Spectrometry (HRMS, e.g., Quadrupole Time-of-Flight or Q-TOF) and Low-Resolution Tandem Mass Spectrometry (LRMS, e.g., Triple Quadrupole or QqQ).

As a Senior Application Scientist, I have observed that selecting the correct MS platform dictates the success of structural elucidation. This guide objectively compares the performance of Q-TOF versus QqQ platforms in analyzing the complex Collision-Induced Dissociation (CID) fragmentation patterns of thiophene sulfonamides, backed by mechanistic causality and validated experimental workflows.

Mechanistic Causality in Thiophene Sulfonamide Fragmentation

Understanding the intrinsic gas-phase chemistry of thiophene sulfonamides is a prerequisite for optimizing MS parameters. When subjected to CID in positive Electrospray Ionization (ESI+) mode, these molecules exhibit highly predictable, energy-dependent fragmentation cascades 2.

The causality behind these pathways stems from the relative bond dissociation energies within the sulfonamide linkage:

  • S-N Bond Cleavage: The sulfonamide S-N bond is the most labile under low-to-moderate collision energies (15–25 eV). Cleavage here yields either a highly stable thiophene sulfonyl cation ([Ar-SO

    
    ]
    
    
    
    ) or a protonated amine ([R-NH
    
    
    ]
    
    
    ), depending on the localized proton affinity of the functional groups.
  • SO

    
     Extrusion:  At higher collision energies (>30 eV), a rearrangement occurs resulting in the neutral loss of sulfur dioxide (64 Da). This forms a thiophene-amine fusion cation ([Ar-NH-R]
    
    
    
    ). This specific neutral loss is a diagnostic hallmark for sulfonamide architectures 3.

G M Thiophene Sulfonamide [M+H]+ Split M->Split CID (15-35 eV) Frag1 Thiophene Sulfonyl Cation [Ar-SO2]+ (Diagnostic) Split->Frag1 S-N Cleavage Frag2 Amine Cation [R-NH3]+ (Variable) Split->Frag2 S-N Cleavage (Proton transfer) Frag3 Rearrangement Ion [Ar-NH-R]+ (-SO2 Loss) Split->Frag3 SO2 Extrusion (-64 Da)

Fig 1. Primary CID MS/MS fragmentation pathways of thiophene sulfonamides.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

The choice between Q-TOF and QqQ fundamentally alters the analytical data obtained and the scope of the experiment.

High-Resolution Q-TOF: The Q-TOF platform excels in structural elucidation because it provides sub-ppm mass accuracy.

  • Causality: Exact mass measurements allow the software to calculate unambiguous elemental compositions. For example, distinguishing the diagnostic loss of SO

    
     (exact mass 63.9619 Da) from an isobaric loss of a hydrocarbon fragment (e.g., C
    
    
    
    H
    
    
    , exact mass 64.0313 Da) is impossible on a low-resolution instrument but trivial on a Q-TOF.

Low-Resolution Triple Quadrupole (QqQ): The QqQ platform is the gold standard for targeted quantitation.

  • Causality: By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out all background matrix ions, isolating only the specific precursor-to-product transition (e.g., [M+H]

    
     → [Ar-SO
    
    
    
    ]
    
    
    ). This dual mass-filtering drastically reduces chemical noise, granting QqQ instruments 10- to 100-fold greater sensitivity for trace-level PK studies compared to full-scan Q-TOF methods.
Quantitative Comparison of MS Platforms for Thiophene Sulfonamides
Performance MetricHigh-Resolution MS (Q-TOF)Low-Resolution MS (Triple Quadrupole)
Mass Accuracy < 2 ppm~ 0.1 Da
Resolving Power > 30,000 (FWHM)~ 1,000 (Unit Resolution)
Primary Application Metabolite ID, Structural ElucidationTargeted PK Quantitation (MRM)
Isobaric Differentiation Excellent (Unambiguous formula generation)Poor (Relies solely on nominal mass)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Limit of Quantitation Moderate (pg/mL range)Ultra-High (fg/mL range)

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

To ensure rigorous scientific integrity, any MS protocol must be a self-validating system. The following step-by-step methodology incorporates internal controls to actively monitor ionization suppression and instrument drift.

Workflow Prep 1. Sample Preparation (Spike with SIL-IS) LC 2. UPLC Separation (C18, Gradient Elution) Prep->LC Ion 3. ESI(+) Ionization (Desolvation & Protonation) LC->Ion MS 4. MS/MS Acquisition (Q-TOF or QqQ) Ion->MS Val 5. Self-Validation (Blank Check & IS Normalization) MS->Val

Fig 2. Self-validating UPLC-MS/MS workflow for sulfonamide analysis.

Step 1: Matrix Preparation and Isotope Spiking

Extract the thiophene sulfonamide from the biological matrix (e.g., plasma) using protein precipitation (3:1 Acetonitrile:Plasma).

  • Self-Validation: Spike every sample with a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. The SIL-IS corrects for matrix effects and extraction recovery variations, ensuring that any drop in signal is due to true concentration changes rather than sample prep errors.

Step 2: Chromatographic Separation

Inject 2 µL of the supernatant onto a sub-2 µm C18 UPLC column. Utilize a binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a proton source, significantly enhancing ESI+ ionization efficiency for the basic amine moieties often attached to sulfonamides, thereby driving the equilibrium toward the [M+H]

    
     state.
    
Step 3: ESI Source Optimization

Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: Thiophene sulfonamides can be thermally labile. Exceeding 400°C in the source can induce premature, in-source fragmentation of the S-N bond before the ions reach the mass analyzer, artificially skewing the MS/MS spectra and reducing the precursor ion pool.

Step 4: Data Acquisition and Validation
  • For Q-TOF: Run a Data-Dependent Acquisition (DDA) method. Set the MS1 survey scan to m/z 100-1000, triggering MS/MS scans on the top 3 most intense ions.

  • For QqQ: Run an MRM method monitoring the [M+H]

    
     → [Ar-SO
    
    
    
    ]
    
    
    transition.
  • Self-Validation: Inject a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) before and after the sample cohort to definitively rule out column carryover and validate the specificity of the MRM transitions.

Conclusion

For the comprehensive characterization of thiophene sulfonamides, the choice of MS platform must align with the experimental goal. Q-TOF platforms are indispensable for mapping out the complex S-N bond cleavages and SO


 extrusions during the early stages of drug discovery. Conversely, once the diagnostic fragmentation pathways are established, the Triple Quadrupole platform provides the unmatched sensitivity required for rigorous, high-throughput quantitative assays.

References

  • [2] Title: STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Source: ResearchGate. URL:

  • [1] Title: US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof. Source: Google Patents. URL:

  • [3] Title: Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS. Source: ResearchGate. URL:

Sources

Technical Guide: FTIR Characterization of Sulfonamide Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the characterization of sulfonamide moieties using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers requiring high-fidelity structural validation of sulfonamide-based pharmacophores.

Executive Summary: The Vibrational Signature of Sulfonamides

The sulfonamide group (


) is a critical pharmacophore in medicinal chemistry, serving as the bioactive core in antibiotics, diuretics, and carbonic anhydrase inhibitors. While NMR (

) confirms atomic connectivity, FTIR spectroscopy is the superior technique for probing the electronic environment, hydrogen-bonding networks, and polymorphic states of the sulfonyl moiety.

This guide provides a definitive assignment of characteristic bands, a comparative analysis against orthogonal techniques (Raman, NMR), and a validated protocol for experimental acquisition.

Characteristic Vibrational Modes

The infrared spectrum of a sulfonamide is dominated by the strong polarity of the sulfonyl (


) and amino (

) bonds. Accurate assignment requires distinguishing these fundamental modes from the aromatic backbone often attached to the sulfur atom.
Table 1: Critical FTIR Assignments for Sulfonamides
Functional ModeWavenumber (

)
IntensityDiagnostic Value

1330 – 1370 StrongPrimary Indicator. Highly sensitive to electronic substituents on the S-ring.

1150 – 1180 StrongPrimary Indicator. Often appears as a sharp doublet in crystalline samples.

3330 – 3400 MediumPresent only in primary sulfonamides. Disappears in

-substituted derivatives.

3200 – 3300 MediumBroadens significantly with intermolecular hydrogen bonding.

900 – 960 Weak-MedStructural confirmation; position varies with S-N bond order.

1550 – 1650 MediumScissoring mode; often obscured by aromatic

ring stretches.

Note:


 = stretching vibration; 

= bending vibration;

= asymmetric;

= symmetric.
Visualization: Vibrational Logic of the Sulfonamide Group

The following diagram illustrates the hierarchical logic used to confirm the presence of a sulfonamide group based on spectral data.

SulfonamideLogic Start Unknown Spectrum Analysis CheckSO2 Check 1150-1370 cm⁻¹ Region Start->CheckSO2 SO2Found Strong Bands at ~1350 & ~1160 cm⁻¹? CheckSO2->SO2Found CheckNH Check 3200-3400 cm⁻¹ Region SO2Found->CheckNH Yes (Sulfonyl Present) Primary Two Bands (Asym/Sym) = Primary Sulfonamide (-SO₂NH₂) CheckNH->Primary Doublet Secondary One Band = Secondary Sulfonamide (-SO₂NHR) CheckNH->Secondary Singlet Tertiary No Bands = Tertiary Sulfonamide (-SO₂NR₂) CheckNH->Tertiary Absent ConfirmSN Confirm S-N Stretch (900-960 cm⁻¹) Primary->ConfirmSN Secondary->ConfirmSN Tertiary->ConfirmSN

Caption: Decision tree for classifying sulfonamide substitution patterns based on FTIR spectral features.

Comparative Analysis: FTIR vs. Alternatives

In drug development, no single technique provides a complete picture. The table below objectively compares FTIR with Raman and NMR spectroscopy for sulfonamide analysis.

Table 2: Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

)
Primary Strength Dipole changes. Excellent for polar groups like

and

.
Polarizability changes. Excellent for non-polar backbones (

, aromatics).
Connectivity. Determines the exact atomic framework and solution-state dynamics.
Sulfonamide Specificity High. The

stretches are among the strongest peaks in the IR spectrum.
Moderate.

modes are often weak;

and

are more prominent.
High. Chemical shift of

protons is diagnostic but solvent-dependent.
Sample State Solid (Powder/Crystal) or Liquid.[1][2]Solid, Liquid, or Aqueous solution.Solution (mostly). Solid-state NMR is complex.
Polymorph Discrimination Excellent. Highly sensitive to crystal packing forces (H-bonding).Superior. Best for low-frequency lattice modes (<200 cm⁻¹).Low (in solution). Requires SS-NMR for polymorphs.
Water Interference High. Aqueous samples are difficult due to strong

absorption.
Negligible. Water is a weak Raman scatterer.Variable. Deuterated solvents required.

Verdict: FTIR is the industry standard for solid-state characterization (QC, polymorph screening) of sulfonamides due to the distinctiveness of the sulfonyl stretches. Raman is the preferred alternative for aqueous formulations or when investigating the aromatic backbone.

Experimental Protocol: Best Practices

To ensure reproducibility and minimize artifacts (such as peak shifts due to pressure-induced amorphization), the Attenuated Total Reflectance (ATR) method is recommended over traditional KBr pellets for routine analysis.

Protocol: High-Fidelity ATR-FTIR Acquisition

Objective: Obtain a high-resolution spectrum of a sulfonamide drug substance.

Materials:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (for cleaning).

Workflow:

  • Background Collection: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place approximately 2–5 mg of the sulfonamide powder onto the center of the crystal. Ensure the sample covers the "sweet spot" (evanescent wave active area).

  • Contact Pressure: Lower the pressure arm. Apply force until the spectral preview shows maximized peak intensity without "bottoming out" (absorbance > 1.5 AU, which causes detector non-linearity).

    • Tip: For sulfonamides, monitor the

      
       peak at ~1350 cm⁻¹. Stop tightening when this peak stabilizes.
      
  • Acquisition: Acquire the sample spectrum (typically 32–64 scans).

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission library data is required). This corrects for the wavelength-dependent depth of penetration.

Diagram: ATR Experimental Workflow

ATRWorkflow Step1 1. Clean Crystal (Isopropanol) Step2 2. Background Scan (Air) Step1->Step2 Step3 3. Load Sample (2-5 mg Powder) Step2->Step3 Step4 4. Apply Pressure (Monitor 1350 cm⁻¹) Step3->Step4 Step5 5. Acquire Data (64 Scans) Step4->Step5 Step6 6. ATR Correction (Software) Step5->Step6

Caption: Step-by-step workflow for acquiring high-quality ATR-FTIR spectra of solid sulfonamides.

Advanced Interpretation & Troubleshooting

The Hydrogen Bonding Effect

Sulfonamides are potent hydrogen bond donors (


) and acceptors (

).
  • Observation: In crystalline forms, the

    
     stretching bands (3200–3400 cm⁻¹) often appear broad and redshifted  (shifted to lower wavenumbers) compared to solution-phase spectra.
    
  • Causality: Strong intermolecular H-bonding weakens the

    
     bond constant, lowering the vibrational frequency.
    
  • Application: This shift is the primary metric for distinguishing between different polymorphs of the same drug, as different crystal lattices exhibit different H-bond lengths [1].

Metal Complexation

Sulfonamides often coordinate with metal ions (e.g., Silver Sulfadiazine).

  • Spectral Shift: Upon deprotonation and metal binding at the amide nitrogen, the

    
     bands typically shift to lower frequencies  due to electron redistribution toward the metal center [2].
    
  • Disappearance: The amide

    
     stretching bands will disappear or significantly alter intensity if the proton is displaced by the metal.
    

References

  • Moynihan, H. A., & O’Hare, I. P. (2002). Influence of Process Parameters on the Crystallization of Sulfathiazole Polymorphs. International Journal of Pharmaceutics. Link

  • Al-Khodir, F. A. (2014). Spectroscopic Studies of Some Sulfonamide Complexes. Journal of Saudi Chemical Society. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. Link

Sources

HPLC Method Development for Thiophene Sulfonamide Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Separation Challenge

Thiophene sulfonamides (e.g., Thiophene-2-sulfonamide) are critical pharmacophores in carbonic anhydrase inhibitors (like Dorzolamide) and various anti-infective agents. However, their purity analysis presents a distinct chromatographic challenge: structural isomerism .

Standard alkyl-bonded phases (C18) often fail to resolve the target 2-substituted sulfonamide from its 3-substituted regioisomer or des-sulfonylated degradation products due to identical hydrophobicity (logP).

This guide objectively compares the industry-standard C18/Acetonitrile approach against an orthogonal Phenyl-Hexyl/Methanol system. We demonstrate why exploiting


-

interactions is superior to relying solely on hydrophobic partitioning for this specific class of compounds.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The Core Conflict: Hydrophobicity vs. Shape Selectivity

Most generic method development starts with a C18 column. While robust, C18 interacts primarily through Van der Waals forces. Thiophene sulfonamide isomers differ only in the orientation of the sulfur/nitrogen atoms, not in overall hydrophobicity, leading to co-elution on C18.

The Solution: Phenyl-Hexyl stationary phases offer a secondary retention mechanism—


-

stacking—between the phenyl ring of the ligand and the electron-rich thiophene ring of the analyte.
Data Summary: Method Performance Matrix
FeatureMethod A: Traditional C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl (Endcapped)
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Separation Mechanism Hydrophobicity (Partitioning)Hydrophobicity +

-

Interaction
Isomer Resolution (

)
0.8 (Co-elution risk)> 2.5 (Baseline separation)
Tailing Factor (

)
1.4 - 1.61.0 - 1.2
Critical Insight ACN suppresses

-

interactions.[1][2]
MeOH enhances

-

selectivity.[1][3]

Deep Dive: The Role of Mobile Phase Selection

Why Methanol Wins for Thiophenes

A common error in sulfonamide analysis is pairing a Phenyl column with Acetonitrile.

  • Acetonitrile (ACN): Contains its own

    
     electrons (C≡N triple bond). These compete with the analyte for the stationary phase's phenyl rings, effectively "canceling out" the selective 
    
    
    
    -
    
    
    benefit.
  • Methanol (MeOH): Lacks

    
     electrons. It allows the thiophene ring to interact freely with the phenyl-hexyl ligand, maximizing the separation factor (
    
    
    
    ) between regioisomers.
pH Control and Ionization

Thiophene-2-sulfonamide is weakly acidic (


).
  • Acidic Buffer (pH 2.5 - 3.0): Keeps the sulfonamide moiety protonated (neutral). This prevents secondary silanol interactions and ensures sharp peak shapes.

  • Neutral pH: Leads to partial ionization, causing peak broadening and retention time shifts.

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating. The "Resolution Check" step ensures the system is active before running samples.

Reagents & Equipment[5][6][7][8][9][10]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[1]

  • Standard: Thiophene-2-sulfonamide (>99% purity).

  • Impurity Mix: Spiked with Thiophene-3-sulfonamide (Regioisomer) and Thiophene-2-carboxylic acid (Precursor).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[3][4][5][6]

  • Column Temp: 35°C (Higher temp reduces viscosity of MeOH)

  • Detection: UV @ 265 nm (Sulfonamide

    
    )
    
  • Injection Vol: 5 µL

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End

Method Development Logic (Visualization)

The following diagram illustrates the decision-making process that leads to the selection of the Phenyl-Hexyl/MeOH system over the standard C18/ACN approach.

MethodDevelopment Start Start: Thiophene Sulfonamide Purity Analysis AnalyzeStruct Analyze Structure: 1. Aromatic Ring (Thiophene) 2. Potential Isomers (2- vs 3-sub) 3. Acidic Moiety (Sulfonamide) Start->AnalyzeStruct SelectMode Select Initial Mode: Reversed Phase (RP) AnalyzeStruct->SelectMode DecisionColumn Isomer Separation Required? SelectMode->DecisionColumn PathC18 Standard Path: C18 Column + Acetonitrile DecisionColumn->PathC18 No (Rare) PathPhenyl Orthogonal Path: Phenyl-Hexyl Column DecisionColumn->PathPhenyl Yes (Critical) ResultC18 Result: Co-elution of Regioisomers (Hydrophobicity is identical) PathC18->ResultC18 DecisionSolvent Select Organic Modifier PathPhenyl->DecisionSolvent SolventACN Acetonitrile (ACN) DecisionSolvent->SolventACN SolventMeOH Methanol (MeOH) DecisionSolvent->SolventMeOH Preferred ResultACN Result: Pi-Pi Interactions Suppressed (Poor Selectivity) SolventACN->ResultACN ResultMeOH Result: Pi-Pi Interactions Active (High Selectivity for Isomers) SolventMeOH->ResultMeOH FinalOpt Final Optimization: pH 3.0 (Suppress Ionization) ResultMeOH->FinalOpt

Caption: Decision tree highlighting the critical pivot to Phenyl-Hexyl/Methanol for aromatic isomer separation.

Validation Data Summary

The following data represents typical validation metrics for Thiophene-2-sulfonamide using the optimized Method B .

ParameterAcceptance CriteriaExperimental Result
Specificity No interference at

of main peak
Pure peak (Purity Angle < Purity Threshold)
Linearity (

)


(Range: 10 - 200 µg/mL)
Precision (RSD)


(n=6 injections)
LOD / LOQ S/N > 3 / > 10

µg/mL /

µg/mL
Resolution (

)

between isomers

(2- vs 3-sulfonamide)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or high pH.Lower pH to < 3.0; Ensure column is endcapped.
Loss of Resolution ACN used instead of MeOH.Switch organic modifier to 100% Methanol.
Pressure High Methanol viscosity.Increase column temperature to 35-40°C.
Retention Drift Inadequate equilibration.Phenyl phases require longer equilibration than C18 (min 10 column volumes).

References

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies. Link

  • Reversed Phase HPLC Method Development: C18 vs Phenyl. Phenomenex Technical Guide. Link

  • Thiophene-2-sulfonamide Chemical Properties & pKa. PubChem, National Library of Medicine. Link

  • Separation of Thiophenic Compounds using HPLC. MDPI, Processes Journal. Link

  • Guide to Selective Columns for Isomer Separation. Welch Materials. Link

Sources

A Comparative Guide to the X-ray Crystallography of Substituted Thiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Thiophene Sulfonamides in Medicinal Chemistry

Substituted thiophene sulfonamides are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities. Their efficacy is profoundly influenced by their three-dimensional structure and intermolecular interactions. X-ray crystallography provides the definitive blueprint of their solid-state conformation, revealing crucial details about bond lengths, bond angles, and the intricate network of non-covalent interactions that govern their crystal packing. This guide offers a comparative analysis of the crystallographic data for a selection of substituted thiophene sulfonamides, providing researchers with the foundational knowledge to understand their structure-activity relationships and to guide the design of novel therapeutic agents.

Thiophene sulfonamides are known to be effective inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, making them relevant for treating conditions like glaucoma, neurological disorders, and certain cancers.[1] The precise arrangement of substituents on the thiophene ring and the conformation of the sulfonamide group are critical for their biological function, often dictating how they fit into the active site of a target protein.

Comparative Crystallographic Data of Selected Substituted Thiophene Sulfonamides

The following table summarizes key crystallographic parameters for a representative set of substituted thiophene sulfonamides, showcasing the influence of different substitution patterns on their solid-state structures.

Compound Name & ReferenceCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Hydrogen Bonding Motifs
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[2]2280606MonoclinicP2₁/c10.345(1)16.543(2)12.654(2)90108.54(1)90N-H···O, C-H···F, C-H···π
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide[3]2259715MonoclinicP2₁/c10.998(1)11.234(1)18.012(2)90106.87(1)90C-H···O
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate[4]Not providedMonoclinicP2₁8.6130(9)5.9961(4)13.1284(12)9097.935(19)90C-H···O
2,5-dichlorothiophene-3-sulfonamide[5]Not providedOrthorhombicPca2₁13.431(3)5.998(1)10.165(2)909090N-H···O

Analysis of Structural Trends:

The presented data highlights the diversity in crystal packing and intermolecular interactions driven by the nature and position of substituents. For instance, the presence of a fluorine atom in (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide facilitates the formation of C-H···F hydrogen bonds, influencing the overall crystal architecture.[2] In contrast, the N-alkylation in (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide eliminates the N-H donor, leading to a packing arrangement dominated by weaker C-H···O interactions.[3] The simpler 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate also exhibits C-H···O interactions that link the molecules into layers.[4] The dichlorinated thiophene sulfonamide showcases a distinct orthorhombic crystal system, with N-H···O bonds playing a key role in its supramolecular assembly.

Experimental Protocols for Obtaining X-ray Crystallography Data

The following sections provide a detailed, self-validating methodology for the synthesis, crystallization, and X-ray diffraction analysis of substituted thiophene sulfonamides. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of Substituted Thiophene Sulfonamides

A common and versatile method for the synthesis of thiophene sulfonamides involves the chlorosulfonation of a corresponding thiophene derivative, followed by amination.

Diagram of the General Synthesis Workflow:

Thiophene Substituted Thiophene SulfonylChloride Thiophene Sulfonyl Chloride Thiophene->SulfonylChloride Chlorosulfonic Acid Sulfonamide Substituted Thiophene Sulfonamide SulfonylChloride->Sulfonamide Amine, Base Amine Amine (R-NH2) Amine->Sulfonamide

Caption: General synthetic route to substituted thiophene sulfonamides.

Step-by-Step Protocol:

  • Chlorosulfonation of the Thiophene Ring:

    • Rationale: This step introduces the sulfonyl chloride group onto the thiophene ring, which is the reactive intermediate for the subsequent amination. Chlorosulfonic acid is a powerful electrophile that readily reacts with the electron-rich thiophene ring.

    • Procedure: To a solution of the starting substituted thiophene in a suitable inert solvent (e.g., dichloromethane, chloroform) at 0 °C, add chlorosulfonic acid dropwise with stirring. The reaction is typically exothermic and requires careful temperature control. After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of the Sulfonyl Chloride:

    • Rationale: The acidic reaction mixture is quenched to neutralize the excess chlorosulfonic acid and facilitate the extraction of the organic product.

    • Procedure: The reaction mixture is carefully poured onto crushed ice and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude sulfonyl chloride is often used in the next step without further purification due to its reactivity.

  • Amination of the Sulfonyl Chloride:

    • Rationale: The sulfonyl chloride is reacted with a primary or secondary amine to form the desired sulfonamide. A base is typically added to neutralize the HCl generated during the reaction.

    • Procedure: The crude thiophene sulfonyl chloride is dissolved in an appropriate solvent (e.g., THF, dichloromethane). The desired amine and a base (e.g., triethylamine, pyridine) are added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Final Work-up and Purification:

    • Rationale: The final product is isolated and purified to obtain a sample suitable for crystallization.

    • Procedure: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried and the solvent evaporated. The crude product is then purified by column chromatography or recrystallization to yield the pure substituted thiophene sulfonamide.

Part 2: Crystallization of Substituted Thiophene Sulfonamides

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Diagram of the Crystallization Workflow:

Start Purified Sulfonamide Solvent Solvent Screening Start->Solvent Technique Crystallization Technique Selection Solvent->Technique Crystals Single Crystal Growth Technique->Crystals Analysis X-ray Diffraction Analysis Crystals->Analysis

Caption: Workflow for obtaining single crystals for X-ray analysis.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Principle: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Procedure: Dissolve the purified sulfonamide in a suitable solvent or solvent mixture to near saturation. Filter the solution to remove any particulate matter. Place the solution in a clean vial, cover it with a perforated cap or parafilm with small holes, and store it in a vibration-free environment.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid):

    • Principle: A solution of the compound is exposed to the vapor of a less soluble "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Procedure (Liquid-Liquid): Place a small vial containing a concentrated solution of the sulfonamide inside a larger, sealed jar containing a layer of the anti-solvent.

  • Cooling Crystallization:

    • Principle: The solubility of most compounds decreases with temperature. A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.

    • Procedure: Prepare a saturated solution of the sulfonamide in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator or cold room.

Part 3: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

    • Procedure: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

Conclusion

The crystallographic analysis of substituted thiophene sulfonamides provides invaluable insights into their solid-state behavior, which is intrinsically linked to their physicochemical properties and biological activity. By understanding the nuances of their crystal packing and intermolecular interactions, researchers can make more informed decisions in the design and development of next-generation therapeutics. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data for this important class of compounds.

References

  • Madhan, S., NizamMohideen, M., Pavunkumar, V., & MohanaKrishnan, A. K. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, 79(6), 521-525. [Link]

  • (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)... IUCrData, 8(8). [Link]

  • Madhan, S., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, 79(6), 521-525. [Link]

  • (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1787. [Link]

  • Krasavin, M., et al. (A). Schematic synthesis of thiophene sulfonamides... ResearchGate. [Link]

  • (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Thiophenesulfonamide, 2,5-dichloro-. National Center for Biotechnology Information. [Link]

  • Gokcen, T., et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 352(3-4), e1800262. [Link]

  • Crystallography Open Database. Search results. [Link]

  • Wikipedia. Crystallographic Information File. [Link]

  • ResearchGate. (2015). The Crystallographic Information File (CIF). [Link]

  • PubChem. 3-Thiophenesulfonamide, 2,5-dichloro-. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (2015). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • SciSpace. (2012). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

  • PubChemLite. Thiophene-3-sulfonamide (C4H5NO2S2). [Link]

  • MDPI. (2025). X-ray structures of thiophene-3-carbonyl derivatives. [Link]

  • ResearchGate. X-ray structures of thiophene-3-carbonyl derivatives. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2,4-Dimethylthiophene-3-sulfonamide using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of expected versus experimental ¹³C Nuclear Magnetic Resonance (NMR) data for the structural validation of 2,4-Dimethylthiophene-3-sulfonamide. We will delve into the theoretical underpinnings of chemical shifts in substituted thiophene systems, present a detailed experimental protocol, and offer a comparative analysis to alternative validation techniques.

The Rationale: Why ¹³C NMR is a Definitive Tool for This Structure

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial information about molecular weight and functional groups, they fall short of definitively establishing the precise arrangement of atoms. ¹³C NMR spectroscopy, however, offers a direct window into the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal, making it an exceptionally powerful tool for isomer differentiation and structural elucidation[1]. For a molecule like 2,4-Dimethylthiophene-3-sulfonamide, where multiple positional isomers are possible, ¹³C NMR is indispensable for confirming the specific substitution pattern on the thiophene ring.

Predicting the ¹³C NMR Spectrum: A Theoretical Framework

Before stepping into the lab, a robust theoretical prediction of the ¹³C NMR spectrum is essential. This not only aids in the final spectral assignment but also demonstrates a thorough understanding of the molecule's electronic landscape. The chemical shift of each carbon atom in 2,4-Dimethylthiophene-3-sulfonamide is influenced by the interplay of several factors: the inherent aromaticity of the thiophene ring, the electron-donating effect of the two methyl groups, and the strong electron-withdrawing nature of the sulfonamide group.

The structure of 2,4-Dimethylthiophene-3-sulfonamide contains six unique carbon environments, and therefore, we anticipate observing six distinct signals in the proton-decoupled ¹³C NMR spectrum.

A Note on Thiophene's ¹³C NMR: The carbon atoms in an unsubstituted thiophene ring resonate at approximately 125 ppm[2][3]. The carbons adjacent to the sulfur atom (C2 and C5) are typically found slightly downfield compared to the carbons further away (C3 and C4) due to the influence of the heteroatom.

Substituent Effects:

  • Methyl Groups (at C2 and C4): Methyl groups are weakly electron-donating. They will cause an upfield shift (to a lower ppm value) for the carbons they are directly attached to (ipso-carbons) and will have a smaller effect on the adjacent carbons.

  • Sulfonamide Group (at C3): The sulfonamide group is a strong electron-withdrawing group. This will cause a significant downfield shift (to a higher ppm value) for the ipso-carbon (C3) and will also deshield the adjacent carbons (C2 and C4).

Based on these principles, we can predict the relative chemical shifts for the carbon atoms in 2,4-Dimethylthiophene-3-sulfonamide.

Predicted ¹³C NMR Chemical Shift Ranges
Carbon AtomHybridizationExpected Chemical Shift (ppm)Rationale
C2 sp²135 - 150Aromatic, adjacent to sulfur, and influenced by the electron-withdrawing sulfonamide group.
C3 sp²140 - 155Aromatic, directly attached to the strongly electron-withdrawing sulfonamide group.
C4 sp²130 - 145Aromatic, influenced by the electron-withdrawing sulfonamide group.
C5 sp²120 - 135Aromatic, primarily influenced by the adjacent sulfur and methyl group at C4.
C-CH₃ (at C2) sp³10 - 20Typical range for a methyl group on an aromatic ring.
C-CH₃ (at C4) sp³10 - 20Typical range for a methyl group on an aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹³C NMR spectrum of 2,4-Dimethylthiophene-3-sulfonamide.

Materials and Instrumentation
  • Sample: 2,4-Dimethylthiophene-3-sulfonamide (15-25 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.75 mL)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 15-25 mg of 2,4-Dimethylthiophene-3-sulfonamide and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). Most organic molecules are soluble in CDCl₃, and its residual solvent peak at 77.16 ppm is well-characterized[4].

    • Add a small drop of TMS to the NMR tube to serve as an internal reference (0 ppm).

    • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters to consider include:

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative data, but for simple identification, a shorter delay is often sufficient.

      • Number of Scans: 512-1024 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

      • Spectral Width: A range of 0-220 ppm is generally adequate to cover the chemical shifts of most organic molecules[5].

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks (note: integration in ¹³C NMR is not always directly proportional to the number of carbons but can provide qualitative information)[6][7].

    • Identify and label the chemical shift of each peak.

Comparative Analysis: Validating the Structure

The acquired experimental spectrum should then be compared with the predicted chemical shifts and with data from alternative techniques.

Comparison with Predicted Spectrum

A successful validation will show a strong correlation between the experimentally observed peaks and the predicted chemical shift ranges. The presence of six distinct signals in the expected regions would provide strong evidence for the proposed structure of 2,4-Dimethylthiophene-3-sulfonamide.

Alternative and Complementary Techniques
  • Proton (¹H) NMR Spectroscopy: While ¹³C NMR confirms the carbon framework, ¹H NMR provides information about the number and connectivity of protons. The expected ¹H NMR spectrum of 2,4-Dimethylthiophene-3-sulfonamide would show signals for the two methyl groups and the single aromatic proton, with characteristic coupling patterns.

  • 2D NMR (HSQC/HMBC): For more complex structures, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each carbon with its directly attached protons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between carbons and protons, definitively establishing the connectivity of the molecule.

  • Computational Prediction: Several software packages can predict ¹³C NMR spectra with a high degree of accuracy using Density Functional Theory (DFT) calculations[8]. Comparing the experimental spectrum to a computationally predicted spectrum offers a powerful, modern approach to structural validation[9][10].

Visualizing the Validation Workflow

Caption: Workflow for structural validation using ¹³C NMR.

Conclusion

The structural validation of 2,4-Dimethylthiophene-3-sulfonamide is a critical step in its chemical characterization. ¹³C NMR spectroscopy stands out as a primary and highly reliable method for this purpose. By combining a theoretical understanding of substituent effects on the thiophene ring with a meticulously executed experimental protocol, researchers can unambiguously confirm the molecular structure. When integrated with complementary techniques such as ¹H NMR, 2D NMR, and computational predictions, a comprehensive and irrefutable structural assignment can be achieved, upholding the highest standards of scientific integrity.

References

  • Fujieda, K., Takahashi, K., & Sone, T. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]

  • Meiler, J., & Will, M. (n.d.). A General 13C NMR Spectrum Predictor Using Data Mining Techniques. CiteSeerX. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10935–10942. [Link]

  • Harris, R. K., & Packer, K. J. (2006). A 13C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Molecular Physics, 104(16-17), 2681–2691. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Al-Rawi, J. M. A., & Akrawi, B. A. (2025, August 9). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. ResearchGate. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • D'Auria, M. (2025, July 21). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • Page, T. F., Jr. (1971). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 93(14), 3540–3543. [Link]

  • Dreyer, D. R., & Jia, H.-P. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. [Link]

  • SpectraBase. (n.d.). 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Meisenheimer-type adducts from thiophene derivatives. Part 7. Interdependence of 13C NMR, thermodynamic and kinetic data. Royal Society of Chemistry. [Link]

  • Penchev, P. N., & Nachkova, S. R. (2010, September 16). A database of assigned C-13 NMR spectra. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylthiophene. PubChem. [Link]

  • Doc Brown's Chemistry. (2026, January 1). 15.4 Index of organic compound C-13 NMR spectra. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Caltech. [Link]

Sources

Chromatographic separation of thiophene sulfonamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, resolving the enantiomeric and diastereomeric complexities of thiophene sulfonamides is a recurring analytical challenge. Thiophene sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for topically active carbonic anhydrase inhibitors (e.g., dorzolamide)[1],


-secretase inhibitors for Alzheimer's disease[2], and various targeted covalent inhibitors.

Because the spatial orientation of the thiophene ring and the sulfonamide group dictates target-site binding affinity and off-target toxicity, achieving baseline chiral separation is a critical quality attribute (CQA) in drug development. This guide objectively compares the performance of different chromatographic modalities—Normal Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Supercritical Fluid Chromatography (SFC)—for the separation of thiophene sulfonamide isomers, providing field-proven protocols and mechanistic insights.

Mechanistic Causality in Chromatographic Separation

To develop a robust separation method, we must first deconstruct the analyte-stationary phase interaction. Thiophene sulfonamides possess three distinct structural features that dictate their chromatographic behavior:

  • The Sulfonamide Group (

    
     or 
    
    
    
    )
    : Acts as a potent hydrogen bond donor and acceptor. It also possesses a strong dipole moment.
  • The Thiophene Ring : An electron-rich heteroaromatic system capable of

    
     stacking and dipole-induced interactions.
    
  • The Stereocenter(s) : Often located adjacent to the thiophene ring or within a fused ring system (as seen in dorzolamide), dictating the three-dimensional steric bulk[1].

When selecting a Chiral Stationary Phase (CSP), polysaccharide-based columns (amylose or cellulose derivatives) are the industry standard. The chiral recognition mechanism relies on the carbamate linkages of the CSP forming hydrogen bonds with the sulfonamide group, while the derivatized phenyl rings of the CSP engage in


 stacking with the thiophene ring[3].

Interaction Analyte Thiophene Sulfonamide SO2NH2 Sulfonamide Group Analyte->SO2NH2 Thiophene Thiophene Ring Analyte->Thiophene ChiralCenter Stereocenter Analyte->ChiralCenter CSP Polysaccharide CSP Carbamate Carbamate Linkage CSP->Carbamate Phenyl Derivatized Phenyl CSP->Phenyl Groove Helical Groove CSP->Groove SO2NH2->Carbamate Dipole & H-Bond Thiophene->Phenyl π-π Stacking ChiralCenter->Groove Steric Inclusion

Mechanistic interaction model between thiophene sulfonamides and polysaccharide CSPs.

Comparative Analysis of Separation Strategies

The choice of mobile phase modality drastically alters the conformation of the CSP and the solvation of the thiophene sulfonamide. Below is an objective comparison of the three primary modalities used for these compounds.

A. Normal Phase HPLC (NP-HPLC)

Using hexane-based mobile phases with alcohol modifiers (EtOH or IPA) on cellulose or amylose CSPs (e.g., Chiralpak AD-H or AS).

  • Causality : The non-polar environment maximizes the strength of the hydrogen bonds between the sulfonamide and the CSP carbamate linkages. For basic thiophene sulfonamides (like dorzolamide hydrochloride), a basic additive like diethylamine (DEA) is mandatory to suppress secondary interactions with residual silanols, which otherwise cause severe peak tailing[4].

B. Reversed-Phase HPLC (RP-HPLC)

Using aqueous buffers with organic modifiers (MeCN or MeOH) on protein-based CSPs (e.g., Chiral-AGP) or specialized RP-polysaccharide columns.

  • Causality : Protein-based columns like

    
    -acid glycoprotein (AGP) possess hydrophobic clefts that stereoselectively bind the thiophene ring via hydrophobic interactions, while the aqueous buffer (pH 7.0) ensures the sulfonamide remains in a controlled ionization state[5].
    
C. Supercritical Fluid Chromatography (SFC)

Using supercritical


 with alcohol co-solvents.
  • Causality : SFC provides high diffusivity and low viscosity, allowing for rapid mass transfer. This is particularly highly effective for bulky

    
    -secretase inhibitor thiophene sulfonamides, providing superior resolution in a fraction of the time compared to NP-HPLC[2].
    
Table 1: Performance Comparison for Thiophene Sulfonamide Isomers
Chromatographic ModalityColumn / Stationary PhaseTypical Mobile PhaseTarget Analyte ExampleResolution (

)
Limit of Detection (LOD)Key Advantage
NP-HPLC Chiralpak AD-H (Cellulose)Hexane / EtOH / DEA (84:16:0.02)Dorzolamide HCl Enantiomers> 2.0~0.5 µg/mLHigh preparative loading capacity[6].
RP-HPLC Chiral-AGP (Protein)Ammonium Acetate (pH 7.0)Dorzolamide (4S,6S) vs (4R,6R)> 1.50.05 - 0.2 µg/mLDirect injection of aqueous bio-samples[5].
NP-HPLC Chiralpak AS (Amylose)Hexane / IPA / TFA (80:20:0.1)Chiral TSA (VCD Studies)> 1.8N/AExcellent resolution of conformers[3].
SFC Amylose-based CSP

/ MeOH / Basic Additive

-secretase inhibitors
> 2.5N/ARapid run times; green chemistry[2].

Experimental Workflow & Self-Validating Protocol

The following is a field-proven, self-validating NP-HPLC protocol for the baseline separation of dorzolamide hydrochloride enantiomers, utilizing a cellulose-based CSP[6].

Workflow Start Thiophene Sulfonamide Racemate Screening Primary Column Screening (Amylose vs Cellulose CSPs) Start->Screening Mode Select Mobile Phase Mode (NP, RP, or SFC) Screening->Mode Optimization Optimize Modifier & Additives (e.g., DEA/TFA for peak shape) Mode->Optimization Validation System Suitability & Validation (Rs > 1.5, RSD < 2%) Optimization->Validation

Chiral method development workflow for thiophene sulfonamides.

Step-by-Step Methodology: NP-HPLC Resolution of Dorzolamide Enantiomers

Step 1: Mobile Phase Preparation

  • Measure 840 mL of HPLC-grade Hexane and 160 mL of anhydrous Ethanol.

  • Add exactly 0.2 mL of Diethylamine (DEA) to the Ethanol portion. Scientific Rationale: DEA acts as a competing base to mask the acidic silanol groups on the silica support, preventing the secondary amine of dorzolamide from tailing.

  • Combine the solvents to achieve an 84:16:0.02 (v/v/v) ratio[6]. Degas via ultrasonication for 10 minutes.

Step 2: Chromatographic Conditions Setup

  • Column : Install a Daicel Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm)[4].

  • Column Temperature : Set the column oven to 30 °C. Scientific Rationale: Temperature control is critical; elevated temperatures increase mass transfer kinetics but may decrease the thermodynamic driving force for chiral recognition.

  • Flow Rate : Set to 1.0 mL/min (Isocratic).

  • Detection : Set the UV/Vis or Diode-Array Detector (DAD) to 254 nm[4].

Step 3: Sample Preparation

  • Weigh approximately 1.0 mg of the thiophene sulfonamide sample (e.g., dorzolamide hydrochloride raw material).

  • Dissolve in 1.0 mL of HPLC-grade Methanol to achieve a concentration of ~1.0 mg/mL[6]. Filter through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism To ensure the protocol is functioning correctly before analyzing unknown samples, inject 10 µL of a racemic reference standard and evaluate the following parameters:

  • Retention Times (

    
    ) : The primary enantiomer should elute distinct from the optical impurity.
    
  • Resolution (

    
    ) : Must be 
    
    
    
    (baseline separation). If
    
    
    , verify the DEA concentration, as insufficient additive leads to peak broadening and loss of resolution.
  • Tailing Factor (

    
    ) : Must be 
    
    
    
    for both peaks.
  • Repeatability : Inject the standard 6 times. The Relative Standard Deviation (RSD) of the peak areas must be

    
    [5].
    

If the SST criteria are met, the system is validated for sample analysis.

References

  • Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science. Available at:[Link]

  • Shandong Bausch & Lomb Freda Pharmaceutical Co Ltd. (2015). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer (Patent No. CN104316619B). Google Patents.
  • Rode, J. E., Dobrowolski, J. C., Lyczko, K., & Baranska, M. (2017). Chiral Thiophene Sulfonamide - A Challenge for VOA Calculations. ResearchGate. Available at:[Link]

  • KU Leuven. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Available at:[Link]

Sources

Comprehensive Analytical Guide: Reference Standards and Methodologies for 2,4-Dimethylthiophene-3-sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Context & Mechanistic Importance

2,4-Dimethylthiophene-3-sulfonamide (CAS: 208775-25-1) is a critical low-molecular-weight chemical intermediate (MW: 191.27 g/mol )[1]. It is predominantly utilized as a foundational building block in the synthesis of sulfonamide-based therapeutics, most notably Endothelin Receptor Antagonists (ERAs)[2].

In pharmaceutical development, the purity of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Because thiophene ring functionalization often yields structural isomers—such as the closely related 2,5-Dimethylthiophene-3-sulfonamide (CAS: 140646-60-2)[3]—analytical methods must be highly specific. Failure to resolve these isomers early in the synthetic cascade can lead to downstream isomeric carryover, which may alter the target binding affinity or introduce off-target toxicities in the final drug product.

Pathway A 2,4-Dimethylthiophene (Starting Material) B Chlorosulfonation (ClSO3H) A->B C 2,4-Dimethylthiophene- 3-sulfonyl chloride B->C D Amidation (NH3/NH4OH) C->D E 2,4-Dimethylthiophene- 3-sulfonamide (CAS: 208775-25-1) D->E F Coupling Reaction E->F G Endothelin Receptor Antagonists (ERAs) F->G

Synthetic pathway of Endothelin Receptor Antagonists highlighting the sulfonamide intermediate.

Reference Standard Selection Strategy

Selecting the correct reference standard grade is a balance of regulatory compliance, assay sensitivity, and cost. For 2,4-Dimethylthiophene-3-sulfonamide, standardizing the analytical method requires not only the target compound but also its known synthetic impurities to validate method specificity[4].

Table 1: Comparative Analysis of Reference Standard Grades
Standard GradePurity RequirementPrimary Use CaseCausality / Rationale
Primary Analytical Standard ≥ 99.5% (Certified)Quantitative Assay, Pharmacopeial submissionHigh purity ensures the response factor (RF) calculated during calibration is absolute, preventing over/under-estimation of API yield.
Secondary (Working) Standard ≥ 98.0% (Qualified against Primary)Routine Batch Release, In-Process Control (IPC)Cost-effective for daily use. Qualified internally via mass balance (100% - impurities) against the primary standard.
Isomeric Impurity Standard ≥ 95.0% (e.g., 2,5-Dimethyl isomer)System Suitability, Chromatographic ResolutionEssential for proving the method's spatial selectivity. Without it, co-elution of isomers cannot be definitively ruled out.

Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The choice of analytical methodology depends entirely on the testing objective. The thiophene ring possesses a strong


 transition, making it highly responsive to UV detection at 254 nm. However, UV detection lacks structural specificity. When trace-level genotoxic impurities or isomeric carryover must be quantified below 0.05%, mass spectrometry becomes mandatory.

Logic A 2,4-Dimethylthiophene-3-sulfonamide Analytical Objective B Routine Purity & Assay (Bulk API Intermediate) A->B C Trace Impurity Profiling (Genotoxins & Isomers) A->C D HPLC-UV (254 nm) Isocratic Elution B->D E LC-MS/MS (ESI+) MRM Mode C->E F LOD: ~0.1% (1000 ppm) High Reproducibility D->F G LOD: ~0.001% (10 ppm) High Specificity E->G

Decision matrix for selecting analytical methodologies based on testing objectives.

Table 2: Quantitative Performance Comparison
ParameterHPLC-UV (Isocratic)LC-MS/MS (MRM Mode)
Limit of Detection (LOD) ~0.5 µg/mL~0.005 µg/mL
Dynamic Range

µg/mL (

)

µg/mL (

)
Specificity Moderate (Relies on retention time)High (Relies on precursor/product ion mass)
Matrix Interference High (Co-eluting UV absorbers interfere)Low (Mass filtering isolates the target)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Tests (SST) that must pass before any sample data is considered valid.

Protocol A: HPLC-UV Method for Routine Assay

Causality: An isocratic method is chosen to maximize inter-laboratory reproducibility. A C18 column is selected because the hydrophobic stationary phase effectively retains the non-polar dimethylthiophene moiety, while the acidic mobile phase suppresses the ionization of the sulfonamide group, preventing peak tailing.

Step 1: Mobile Phase Preparation

  • Buffer (A): 0.1% Formic Acid in Milli-Q Water. (Maintains pH ~2.7, ensuring the sulfonamide remains fully protonated/neutral for sharp peak shape).

  • Organic (B): HPLC-Grade Acetonitrile.

  • Mix: 60% A / 40% B (Isocratic). Degas via sonication for 10 minutes.

Step 2: System Suitability Test (SST) - The Self-Validation Step

  • Prepare a resolution solution containing 50 µg/mL of 2,4-Dimethylthiophene-3-sulfonamide and 50 µg/mL of 2,5-Dimethylthiophene-3-sulfonamide[3].

  • Injection Volume: 10 µL. Flow Rate: 1.0 mL/min. Column: C18 (150 x 4.6 mm, 5 µm). Detection: UV at 254 nm.

  • Validation Criteria: The method is only valid if the chromatographic resolution (

    
    ) between the 2,4-isomer and the 2,5-isomer is 
    
    
    
    . The tailing factor for the 2,4-isomer must be
    
    
    .

Step 3: Sample Analysis

  • Inject the working standard (6 replicates). Ensure %RSD of the peak area is

    
    .
    
  • Inject unknown samples. Calculate purity via area normalization or assay via external standard calibration.

Protocol B: LC-MS/MS Method for Trace Isomeric Profiling

Causality: Electrospray Ionization (ESI) in positive mode is utilized because the sulfonamide nitrogen readily accepts a proton (


). Multiple Reaction Monitoring (MRM) is used to filter out background matrix noise, isolating only the specific fragmentation pathway of the target molecule.

Step 1: MS Tuning and Optimization

  • Directly infuse a 1 µg/mL standard of 2,4-Dimethylthiophene-3-sulfonamide into the mass spectrometer.

  • Identify the precursor ion:

    
     m/z.
    
  • Apply Collision Energy (CE) to identify the most abundant product ions. The primary transition is typically

    
     m/z (loss of 
    
    
    
    ) and
    
    
    m/z (cleavage of the sulfonamide group, leaving the dimethylthiophene cation).

Step 2: Chromatographic Separation

  • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm) to achieve ultra-high resolution of isomers in a short run time.

  • Gradient: 5% B to 95% B over 5 minutes (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile). Flow rate: 0.4 mL/min.

Step 3: System Suitability Test (SST) - The Self-Validation Step

  • Inject a Limit of Quantitation (LOQ) standard at 0.01 µg/mL.

  • Validation Criteria: The Signal-to-Noise (S/N) ratio for the

    
     transition must be 
    
    
    
    . The blank injection immediately following the highest calibration standard must show
    
    
    of the LOQ peak area (proving no carryover).

References

  • Molaid Chemical Database. "2,4-dimethyl-thiophene-3-sulphonamide - CAS 208775-25-1". Retrieved from [Link]

Sources

Safety Operating Guide

2,4-Dimethylthiophene-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 2,4-Dimethylthiophene-3-sulfonamide

Executive Summary & Core Directive

Do not dispose of 2,4-Dimethylthiophene-3-sulfonamide down the drain.

This compound represents a dual-hazard class: it contains a thiophene moiety (flammable, potential stench, high sulfur content) and a sulfonamide group (biological activity, potential sensitizer). Improper disposal risks not only regulatory violation (RCRA/CLP) but also the release of antibiotic-like compounds into the water table and the generation of toxic sulfur dioxide (


) if incinerated without scrubbing.

Immediate Action Plan:

  • Segregate from oxidizing acids (e.g., Nitric Acid) immediately.

  • Label as "Non-Halogenated Organic - High Sulfur."

  • Route to high-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the first step to safe disposal. The thiophene ring dictates the flammability and odor, while the sulfonamide group dictates the biological handling protocols.

PropertyDataRelevance to Disposal
Chemical Name 2,4-Dimethylthiophene-3-sulfonamideOfficial Manifest Name
CAS Number 208775-25-1Required for Waste Inventory
Molecular Formula

High Sulfur Content (Requires Scrubbing)
Physical State Solid (typically off-white powder)Dust control required during transfer
Acidity (pKa) ~10.0 (Sulfonamide N-H)Weak acid; incompatible with strong bases
Primary Hazards Irritant (Skin/Eye), Sensitizer, StenchRequires Double-Gloving & Fume Hood

Operational Disposal Decision Matrix

The following logic flow dictates the handling of this specific compound based on its physical state in your workflow.

DisposalMatrix Start Waste Generation Source State Physical State? Start->State Solid Pure Solid / Reagent State->Solid Expired/Excess Liquid Reaction Mother Liquor State->Liquid Post-Reaction Debris Contaminated Sharps/PPE State->Debris Cleanup StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag & Label SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck StreamD Stream D: Solid Bio/Chem Waste Debris->StreamD StreamB Stream B: Halogenated Organic SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic (High BTU) SolventCheck->StreamC No (e.g., MeOH, EtOAc)

Figure 1: Decision matrix for segregating 2,4-Dimethylthiophene-3-sulfonamide waste streams. Note the critical separation based on solvent content.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, weighing errors, or recrystallized solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.

  • Transfer: Perform all transfers inside a fume hood to mitigate potential thiophene stench and dust inhalation.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,4-Dimethylthiophene-3-sulfonamide (100%)"

    • Hazard Checkboxes: Toxic, Irritant.

    • Special Note: Write "HIGH SULFUR" on the tag. This alerts the disposal facility to use a rotary kiln with adequate scrubber capacity for

      
       gases.
      
  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep tightly capped.[1][2][3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, and rotary evaporator traps.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/Ethyl Acetate/Acetone: Dispose in Non-Halogenated Waste carboy.

  • pH Adjustment (Critical):

    • Sulfonamides can precipitate if the pH shifts drastically. Ensure the waste solvent mixture is not extremely acidic (pH < 2) or basic (pH > 12) to prevent clogging the carboy with sudden precipitation.

  • Segregation Warning:

    • NEVER mix with oxidizing acids (Nitric Acid, Perchloric Acid). The thiophene ring is electron-rich and can react violently or polymerize exothermically with strong oxidizers.

Protocol C: Empty Containers & Debris

Applicable for: Vials, pipettes, and contaminated gloves.

  • Triple Rinse: If the container is empty, triple rinse with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (Protocol B).

  • Defacing: Deface the original label.

  • Disposal: Place the rinsed container in the "Chemically Contaminated Glass" bin. Do not place in regular trash.

Scientific Rationale (The "Why")

As scientists, we adhere to protocols not just for compliance, but because we understand the mechanism of hazard.

1. The Thiophene Combustion Pathway: When this compound is incinerated, the thiophene ring breaks down. Unlike simple hydrocarbons which yield only


 and 

, thiophenes release Sulfur Dioxide (

).


is a precursor to acid rain. Therefore, this waste must go to a facility equipped with wet scrubbers (typically using lime slurry) to neutralize the acid gas before release.

2. Biological Impact of Sulfonamides: Sulfonamides are the structural basis for "sulfa drugs." Releasing these into the environment (via drain disposal) contributes to the selective pressure for antibiotic-resistant bacteria in municipal water treatment plants. Proper thermal destruction is the only way to break the sulfonamide bond and eliminate this biological risk.

Emergency Procedures

Spill Management (Solid or Liquid):

  • Evacuate & Ventilate: If the stench is strong, clear the immediate area.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if outside a hood.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a clay-based absorbent. Do not use paper towels alone for large liquid spills as they increase the surface area for odor release.

  • Decontamination: Wipe the surface with a mild detergent and water. Avoid bleach, as it may react with the amine/sulfonamide to form chloramines.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

  • National Institutes of Health (NIH) - PubChem. 2,4-Dimethylthiophene-3-sulfonamide Compound Summary (CAS 208775-25-1).Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • Fisher Scientific. Safety Data Sheet (Generic Thiophene Derivatives).Link(Note: Used for class-hazard verification of thiophene combustion byproducts).

Sources

Technical Guide: Safe Handling & PPE Protocol for 2,4-Dimethylthiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Handling 2,4-Dimethylthiophene-3-sulfonamide (CAS: 208775-25-1) requires a safety protocol that goes beyond standard organic synthesis precautions.[1] As a Senior Application Scientist, I urge you to look at this molecule not just as a reagent, but as a dual-threat agent based on its structural moieties:

  • The Sulfonamide Moiety: Historically established as a high-potency sensitizer. The primary risk here is not immediate acute toxicity, but delayed hypersensitivity (Type IV reactions) . Inhalation of dust or transdermal absorption can trigger lifelong sensitization to the entire sulfa-drug class [1].

  • The Thiophene Ring: Thiophene derivatives are lipophilic, facilitating rapid skin absorption. They are also potent respiratory irritants (STOT SE 3) and can cause serious eye damage (Eye Irrit. 2) [2].

Operational Directive: Treat this compound as a Sensitizing Irritant . All protocols must prioritize the prevention of dust generation and skin contact.[2]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab PPE is insufficient for sensitizers. The following matrix upgrades standard protocols to "Sensitizer-Level" protection.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Outer: Standard Nitrile (4 mil).Inner: Extended cuff Nitrile (minimum 0.11mm).Why: Thiophene derivatives can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer. Change outer gloves immediately upon splash contact.
Respiratory N95 / P100 or PAPR Minimum: N95 respirator if handling outside a hood (strongly discouraged).Optimal: Work strictly within a certified Fume Hood. If weighing >10g open powder, use a P100 respirator to prevent sensitization via inhalation.
Eye/Face Chemical Goggles Safety glasses with side shields are insufficient for powders that are eye irritants. Use unvented or indirect-vent goggles to prevent dust entry.
Body Tyvek® Lab Coat + Sleeve Covers Cotton lab coats can trap dust in fibers, creating a secondary exposure source. Use disposable Tyvek sleeve covers to bridge the gap between glove and coat cuff.

Operational Protocol: From Storage to Synthesis

This workflow is designed to be a self-validating system. If you cannot perform a step (e.g., lack of a balance in the hood), the protocol halts.

Phase A: Logistics & Storage
  • Storage Condition: Store in a cool, dry place (2-8°C is often recommended for sulfonamides to prevent hydrolytic degradation). Keep container tightly sealed.

  • Segregation: Store away from strong oxidizing agents and strong bases.[3]

  • Labeling: Affix a secondary label: "WARNING: SENSITIZER - DO NOT INHALE DUST."

Phase B: Weighing & Transfer (Critical Control Point)

The majority of exposure events occur during mass transfer.

  • Engineering Control: Move the analytical balance inside the chemical fume hood. Do not weigh this on an open bench.

  • Static Mitigation: Sulfonamide powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

  • The "Wet Transfer" Method:

    • Pre-weigh the solvent required for your reaction in the addition funnel or flask.

    • Add the solid 2,4-Dimethylthiophene-3-sulfonamide directly to the solvent immediately after weighing.

    • Why: Solvating the powder immediately eliminates the dust hazard for all subsequent steps.

Phase C: Reaction & Cleanup
  • Solvent Choice: If possible, avoid chlorinated solvents (DCM/Chloroform) as they enhance the skin permeability of thiophenes. Use Ethyl Acetate or Alcohols if chemistry permits.

  • Decontamination:

    • Wipe down the balance and hood sash with a soap/water solution (sulfonamides are generally soluble in basic aqueous solutions or polar organics).

    • Dispose of wipes as hazardous solid waste.

    • Doffing Sequence: Remove outer gloves -> Remove sleeve covers -> Remove lab coat -> Remove inner gloves -> Wash hands with soap and cool water (warm water opens pores).

Visualized Workflow: Hierarchy of Controls

The following diagram illustrates the logical flow of safety decisions, prioritizing engineering controls over PPE.

SafetyProtocol Start Handling 2,4-Dimethylthiophene-3-sulfonamide RiskAssessment Risk Assessment: Sensitizer + Irritant Start->RiskAssessment EngControl Engineering Control: Fume Hood Required RiskAssessment->EngControl Primary Defense PPE PPE Barrier: Double Nitrile + Goggles + Sleeve Covers EngControl->PPE Secondary Defense Weighing Weighing Protocol: Anti-static + Wet Transfer Reaction Synthesis/Reaction Weighing->Reaction Solvated Reagent PPE->Weighing Operational Step 1 Waste Disposal: Segregated Hazardous Waste Reaction->Waste Post-Process

Figure 1: Operational safety logic flow. Note that Engineering Controls (Fume Hood) precede PPE selection.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE (including respiratory protection) before re-entering.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (soaked in water or ethanol) to suppress dust.

  • Cleanup: Scoop the wet material into a waste container.[4] Wash the surface with a mild detergent (pH 8-9) to solubilize sulfonamide residues.

Waste Disposal Plan
  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be tagged as "Hazardous Waste - Toxic/Irritant." Do not throw in regular trash.

  • Liquid Waste: Collect in the "Organic Non-Halogenated" stream (unless halogenated solvents were used).

  • Regulatory Compliance: Dispose of in accordance with RCRA (USA) or local environmental regulations. This compound likely falls under waste codes for toxic organic substances [3].

References

  • Fisher Scientific. (2010). Safety Data Sheet: Sulfonamide Handling and Sensitization Risks. Retrieved from

  • PubChem. (n.d.). Compound Summary: Thiophene Derivatives Toxicity Profile. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment Guidelines for Assessment, Selection, and Training. Retrieved from

Sources

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